2,6-Dibromo-3,5-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHNZRHAVNCIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355771 | |
| Record name | 2,6-dibromo-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117846-58-9 | |
| Record name | 2,6-Dibromo-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117846-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromo-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 117846-58-9
This technical guide provides a comprehensive overview of 2,6-Dibromo-3,5-dimethylpyridine, a halogenated pyridine derivative with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Due to the limited availability of public data for this specific isomer, this guide also draws upon information from closely related pyridine compounds to provide a broader context for its potential properties and applications.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes the available information for the target compound and its close isomer, 3,5-Dibromo-2,6-dimethylpyridine, for comparative purposes. Researchers should experimentally determine the properties of this compound for any practical applications.
| Property | This compound | 3,5-Dibromo-2,6-dimethylpyridine (Isomer) |
| CAS Number | 117846-58-9 | 3430-34-0[1] |
| Molecular Formula | C₇H₇Br₂N[2][3] | C₇H₇Br₂N[1] |
| Molecular Weight | 264.95 g/mol [1] | 264.95 g/mol [1] |
| Appearance | Data not available | Pale yellow crystalline solid[1] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Purity | Data not available | ≥ 96% (GC)[1] |
Synthesis and Reactivity
Synthesis
A plausible synthetic pathway can be conceptualized as a multi-step process, likely starting from 3,5-dimethylpyridine. A generalized workflow is depicted below.
Reactivity
The chemical reactivity of this compound is primarily dictated by the two bromine atoms on the pyridine ring, which are excellent leaving groups.[4] This makes the compound a versatile substrate for various cross-coupling and substitution reactions, allowing for the construction of more complex molecular architectures.[4] The bromine atoms at the 2 and 6 positions are particularly reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4] These reactions are fundamental in the synthesis of many pharmaceutical compounds and advanced materials.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not available in the public domain. However, based on the known reactivity of similar dibromopyridine derivatives, the following generalized protocols for common cross-coupling reactions can be adapted. Note: These are illustrative protocols and would require optimization for this specific substrate.
General Protocol for Suzuki-Miyaura Coupling
This reaction is used to form a new carbon-carbon bond by coupling the dibromopyridine with a boronic acid.
General Protocol for Buchwald-Hartwig Amination
This reaction is employed to form a carbon-nitrogen bond, which is a common linkage in many biologically active molecules.
Applications in Drug Development
While specific examples of drugs developed using this compound are not documented in the available literature, its structural motif is of significant interest in medicinal chemistry. The pyridine ring is a common scaffold in a vast number of pharmaceuticals. The presence of two reactive bromine atoms allows for the facile introduction of various substituents, enabling the exploration of a wide chemical space to optimize biological activity.
The general class of dibromopyridines serves as key intermediates in the synthesis of a range of biologically active molecules. For instance, they are used in the development of compounds targeting various conditions, including inflammatory disorders and infectious diseases.[5] The strategic placement of the methyl groups in this compound can influence the compound's steric and electronic properties, which can be fine-tuned to achieve desired interactions with biological targets.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry and cool place.[6]
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. Researchers working with this compound will need to perform their own analytical characterization.
Structural Information
The crystal structure of this compound has been reported.[2][3] The compound crystallizes as a racemic twin with two symmetry-independent molecules in the asymmetric unit.[2][3] The pyridine ring is planar, and there are no significant steric interactions between the bromine atoms and the methyl groups. The molecules exhibit aromatic face-to-face π-stacking in the solid state.[2][3]
Disclaimer: This document is intended for informational purposes only and is based on publicly available data, which for this specific compound is limited. It is not a substitute for a comprehensive safety data sheet or experimentally determined data. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound and 2,6-diiodo-3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and 2,6-diiodo-3,5-dimethylpyridine - ePrints Soton [eprints.soton.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to 2,6-Dibromo-3,5-dimethylpyridine: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dibromo-3,5-dimethylpyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. This document details its molecular structure, physicochemical properties, and its role as a versatile building block in the development of novel pharmaceuticals and agrochemicals.
Core Molecular Data
This compound is a substituted pyridine ring with bromine atoms at positions 2 and 6, and methyl groups at positions 3 and 5. This arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
| Property | Data | Reference |
| Molecular Formula | C₇H₇Br₂N | [1][2] |
| Molecular Weight | 264.95 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | |
| Storage Conditions | Store at 0-8 °C | |
| Crystal Structure | Crystallizes as a racemic twin.[1][2] |
Synthetic Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its bromine substituents provide reactive sites for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The methyl groups can also be functionalized, further expanding its synthetic utility.
The strategic placement of the bromo and methyl groups influences the electronic and steric properties of the pyridine ring, enabling selective chemical transformations. This makes it an essential building block for creating novel compounds with potential biological activity.[3]
Experimental Protocol: Synthesis of a Related Compound
Reaction: Bromination of 2,6-dimethylpyridine to 2,6-dibromomethylpyridine.
Materials:
-
2,6-dimethylpyridine (2,6-Lutidine)
-
Dibromohein (Brominating agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Carbon tetrachloride (CCl₄) (Solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 2,6-dimethylpyridine (e.g., 0.11g, 10mmol) in carbon tetrachloride (30 mL).
-
Slowly add a solution of dibromohein (e.g., 5.72g, 20mmol) and AIBN (e.g., 164mg, 1mol%) in carbon tetrachloride to the reaction mixture.
-
Reflux the reaction mixture at 80°C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Wash the filtrate successively with a saturated NaHCO₃ solution (2 x 45 mL) and a saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Purify the product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 60:1 v/v) as the eluent.
Logical Workflow: Role in Synthetic Chemistry
The following diagram illustrates the logical workflow of how this compound is utilized as a key intermediate in the synthesis of more complex target molecules, a common practice in drug discovery and materials science.
Caption: Synthetic pathway utilizing this compound.
References
An In-depth Technical Guide on the Physical Properties of 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,6-Dibromo-3,5-dimethylpyridine (CAS No: 117846-58-9), a key intermediate in various organic synthesis applications. This document is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences by consolidating available data, outlining relevant experimental protocols, and illustrating its synthetic context.
Core Physical Properties
This compound is a dihalogenated derivative of 3,5-lutidine. While it is a known compound, detailed experimental data on some of its physical properties are not extensively reported in readily available literature. The structurally characterized form of this compound is known to crystallize as a racemic twin with two symmetry-independent molecules in the asymmetric unit.[1]
The following table summarizes the available quantitative data for this compound. It is important to note that specific experimental values for properties such as melting point, boiling point, and density are not consistently reported in the cited literature. For comparison, data for the related isomer, 3,5-Dibromo-2,6-dimethylpyridine, are included where available, but should not be used as a substitute.
| Physical Property | Value for this compound | Value for Isomer (3,5-Dibromo-2,6-dimethylpyridine) |
| CAS Number | 117846-58-9 | 3430-34-0[2] |
| Molecular Formula | C₇H₇Br₂N[1] | C₇H₇Br₂N[2] |
| Molecular Weight | 264.95 g/mol | 264.95 g/mol [2] |
| Appearance | Crystalline Solid[1] | Pale yellow crystalline solid[2] |
| Melting Point | Data not available in cited literature. | Not specified[2] |
| Boiling Point | Data not available in cited literature. | Not specified |
| Density | Data not available in cited literature. | Not specified |
| Solubility | Data not available in cited literature. | Not specified |
Experimental Protocols
While specific experimental determinations for this compound are not detailed in the searched literature, the following section outlines standard methodologies that would be employed for the characterization of such a crystalline organic compound.
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.
-
Capillary Method (Thiele Tube or Digital Apparatus):
-
Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a thin-walled capillary tube to a height of 1-2 mm.[3]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus.[4]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[3]
-
Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the point where the entire sample has completely liquefied.[3]
-
For solid compounds that are stable at high temperatures, the boiling point can be determined after melting. The micro-boiling point method is suitable when only small quantities of the substance are available.
-
Micro-Boiling Point (Capillary Method):
-
Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a fusion tube.[5] A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[5]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube or an appropriate heating block.[5][6]
-
Heating: The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[6]
-
Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.[6]
-
Solubility tests provide crucial information about the polarity and functional groups present in a molecule.[7] The principle "like dissolves like" is the guiding rule, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]
-
Qualitative Solubility Testing:
-
Procedure: A small, measured amount of the solute (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[7]
-
Agitation: The mixture is vigorously agitated for a set period (e.g., 60 seconds).[8]
-
Observation: The substance is classified as soluble if it dissolves completely. If any solid remains, it is deemed insoluble.[8]
-
Solvents: A range of solvents should be tested to build a solubility profile. This typically includes:
-
Synthesis and Reactivity Context
This compound is a valuable building block in organic synthesis, primarily used in cross-coupling reactions and the construction of more complex molecular architectures. The bromine atoms at the 2 and 6 positions of the pyridine ring are excellent leaving groups, making the compound highly reactive towards various nucleophilic substitution and metal-catalyzed coupling reactions.
The synthesis of this compound typically involves the regioselective bromination of a 3,5-dimethylpyridine (3,5-lutidine) precursor. The workflow below illustrates a generalized synthetic pathway.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. This compound and 2,6-diiodo-3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Solubility of 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the solubility of 2,6-Dibromo-3,5-dimethylpyridine in common solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on the compound's physical and chemical properties, qualitative solubility assessments based on related compounds, and detailed experimental protocols for the quantitative determination of its solubility. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information and methodologies to effectively utilize this compound in their work.
Introduction to this compound
This compound is a halogenated pyridine derivative with the chemical formula C₇H₇Br₂N.[1][2] It is a solid at room temperature with a melting point reported to be between 46-57 °C.[2] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine atoms at the 2 and 6 positions of the pyridine ring are key functional groups that can participate in various chemical reactions, making it a valuable building block in organic synthesis.[1]
Understanding the solubility of this compound is crucial for its application in research and development, particularly in areas such as reaction chemistry, purification, formulation, and biological screening.
Solubility Profile of this compound
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common solvents. However, based on the principles of chemical similarity and the known solubility of related compounds like 2,6-dibromopyridine, a qualitative assessment can be made.
Pyridine and its derivatives are generally miscible with a wide range of organic solvents.[3][4] The solubility of halogenated pyridines is influenced by the nature of the halogen, the presence of other substituents, and the polarity of the solvent. For instance, 2,6-dibromopyridine is known to be soluble in methanol, ethanol, dioxane, chloroform, and carbon tetrachloride, but insoluble in water.[5][6]
Given the structural similarity, it is anticipated that this compound will exhibit poor solubility in water and good solubility in common organic solvents. The presence of the two methyl groups may slightly increase its lipophilicity compared to 2,6-dibromopyridine.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Qualitative Solubility |
| Protic Solvents | Water | Insoluble |
| Methanol, Ethanol | Soluble to Highly Soluble | |
| Aprotic Solvents | Acetone, Acetonitrile | Soluble to Highly Soluble |
| Dichloromethane, Chloroform | Soluble to Highly Soluble | |
| Tetrahydrofuran (THF), Dioxane | Soluble to Highly Soluble | |
| Dimethylformamide (DMF) | Soluble to Highly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | |
| Nonpolar Solvents | Hexane, Toluene | Sparingly Soluble to Soluble |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following protocols are widely accepted in the scientific community.
3.1. Equilibrium Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a solid in a liquid solvent.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Quantification: Analyze the concentration of this compound in the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL, g/L, or mol/L.
3.2. High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, HTS methods can be utilized.
Methodology:
-
Sample Preparation: Dispense a known amount of this compound into the wells of a microtiter plate.
-
Solvent Addition: Add a range of different solvents to the wells.
-
Mixing and Equilibration: The plate is sealed and agitated to facilitate dissolution.
-
Analysis: The solubility can be determined by various analytical techniques adapted for HTS, such as nephelometry (light scattering) or by analyzing the concentration in the supernatant after centrifugation.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Logical Flow for Solvent Selection.
Conclusion
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,6-Dibromo-3,5-dimethylpyridine, a key intermediate in various synthetic pathways. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the safety data of closely related isomers and analogous brominated pyridine derivatives. Professionals handling this chemical must exercise caution and adhere to the safety principles outlined herein, treating the substance with the respect due to a potentially hazardous material.
Section 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇Br₂N | [1] |
| Molecular Weight | 264.95 g/mol | [1] |
| Appearance | Pale yellow crystalline solid (for isomer) | [1] |
| Purity | ≥ 96% (GC) (for isomer) | [1] |
| Storage Temperature | 0-8 °C (for isomer) | [1] |
Data presented for the isomer 3,5-Dibromo-2,6-dimethylpyridine (CAS No. 3430-34-0).
Section 2: Hazard Identification and Toxicology
Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards associated with similar brominated pyridines are summarized below.
| Hazard Class | GHS Classification | Source |
| Acute Toxicity, Oral | Danger (Fatal if swallowed for some related compounds) | [2] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | [2] |
| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation) | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | [2] |
Toxicological Summary:
While specific LD50 or LC50 data for this compound is not available, related compounds are classified as acutely toxic if swallowed and harmful in contact with skin or if inhaled.[2][3] Chronic exposure effects have not been thoroughly investigated. Therefore, it is crucial to minimize all routes of exposure.
Section 3: Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential when working with this compound.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| Protection Type | Recommended Equipment | Source |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | [4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | [4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | [4] |
3.2 Handling Procedures
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.[5]
-
Prevent contact with skin and eyes.[6]
-
Use non-sparking tools and avoid sources of ignition, as related compounds can be flammable.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Do not eat, drink, or smoke in the work area.[5]
-
Wash hands thoroughly after handling.[6]
3.3 Storage Conditions
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store separately from incompatible materials such as strong oxidizing agents.
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7] |
4.2 Spill Response Workflow
A systematic approach to spill management is crucial to mitigate hazards. The following diagram illustrates a general workflow for handling a chemical spill.
Caption: Workflow for handling a chemical spill.
Section 5: Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or into the environment.[5]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]
Section 6: Conclusion
While a specific, comprehensive safety data sheet for this compound is not widely available, a thorough risk assessment based on the data for its isomers and related brominated pyridines dictates that it should be handled with significant care. All personnel must be trained on the potential hazards and the appropriate handling and emergency procedures outlined in this guide. A proactive approach to safety, including the consistent use of personal protective equipment and adherence to established laboratory protocols, is paramount to ensuring a safe research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromopyridine | 626-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
Spectroscopic Data for 2,6-Dibromo-3,5-dimethylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic information for the compound 2,6-Dibromo-3,5-dimethylpyridine. Due to a lack of publicly available experimental spectra for this specific molecule, this document outlines general experimental protocols for obtaining such data and presents spectroscopic data for the closely related compound, 2,6-dibromopyridine, as a reference.
Spectroscopic Data Summary
To provide a relevant spectroscopic context, the data for the parent compound, 2,6-dibromopyridine, is presented below. Researchers can expect the spectra of this compound to exhibit additional signals corresponding to the two methyl groups. Specifically, the ¹H NMR spectrum would show a singlet for the methyl protons, and the ¹³C NMR spectrum would display an additional signal for the methyl carbons. The aromatic proton signal would likely be a singlet as well, due to the symmetrical substitution pattern.
Table 1: Spectroscopic Data for 2,6-Dibromopyridine (Reference Compound)
| Spectroscopic Technique | Observed Signals/Properties |
| ¹H NMR | Data not explicitly detailed in search results. |
| ¹³C NMR | Data not explicitly detailed in search results. |
| Infrared (IR) Spectroscopy | Data not explicitly detailed in search results. |
| Mass Spectrometry (MS) | Molecular Weight: 236.89 g/mol [3][4] |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be around 10%.[5]
-
Internal Standard: Add a small amount of a reference compound, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[5]
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[6]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]
-
Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to different bond vibrations (e.g., C-H, C=C, C-N, C-Br) to confirm the presence of expected functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).[7] The concentration is typically in the range of 10-100 micrograms per mL.[7]
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and various fragment ion peaks that can provide structural information.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. This compound and 2,6-diiodo-3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 2,6-diiodo-3,5-dimethylpyridine - ePrints Soton [eprints.soton.ac.uk]
- 3. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromopyridine 98 626-05-1 [sigmaaldrich.com]
- 5. web.mit.edu [web.mit.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Dibromo-3,5-dimethylpyridine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous compounds—2,6-dibromopyridine and 3,5-dimethylpyridine—to forecast the chemical shifts and splitting patterns. This document also outlines a comprehensive experimental protocol for the acquisition of NMR data for this and similar organic molecules.
Predicted NMR Data
The chemical structure of this compound dictates a specific electronic environment for each nucleus, which in turn governs its resonance frequency in an NMR experiment. The presence of two electron-withdrawing bromine atoms and two electron-donating methyl groups on the pyridine ring significantly influences the chemical shifts of the remaining aromatic proton and the ring carbons.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals: one for the aromatic proton at the C4 position and another for the protons of the two methyl groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 | 7.3 - 7.5 | Singlet (s) | 1H |
| -CH₃ (at C3 and C5) | 2.3 - 2.5 | Singlet (s) | 6H |
The predicted downfield shift of the H4 proton is attributed to the deshielding effect of the electronegative nitrogen atom and the two bromine atoms. The methyl protons are expected to appear in the typical alkyl region, with a slight downfield shift due to their attachment to the aromatic ring.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the symmetry of the molecule, four distinct carbon signals are anticipated.
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | 140 - 145 |
| C3, C5 | 135 - 140 |
| C4 | 125 - 130 |
| -CH₃ (at C3 and C5) | 18 - 22 |
The carbons directly bonded to the bromine atoms (C2 and C6) are expected to be the most downfield due to the strong deshielding effect of the halogens. The carbons bearing the methyl groups (C3 and C5) will also be downfield, influenced by both the methyl substituents and their position relative to the nitrogen and bromine atoms. The C4 carbon is predicted to be the most upfield of the aromatic carbons. The methyl carbons will resonate at a characteristic upfield chemical shift.
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound and the assignment of the key proton and carbon atoms for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of solid organic compounds such as this compound.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[1] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) for more polar compounds or benzene-d₆ (C₆D₆).
-
Concentration:
-
Sample Handling:
-
Weigh the solid sample accurately and transfer it to a clean, dry vial.
-
Add the deuterated solvent and ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube securely and label it clearly.
-
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 (or similar single-pulse experiment) |
| Number of Scans (NS) | 16 - 64 |
| Relaxation Delay (D1) | 1 - 2 seconds |
| Acquisition Time (AQ) | 3 - 4 seconds |
| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) |
| Temperature | 298 K (25 °C) |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 (proton-decoupled) |
| Number of Scans (NS) | 1024 or more (depending on concentration) |
| Relaxation Delay (D1) | 2 seconds |
| Acquisition Time (AQ) | 1 - 2 seconds |
| Spectral Width (SW) | 240 ppm (-20 to 220 ppm) |
| Temperature | 298 K (25 °C) |
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the prediction and analysis of the NMR spectra of this compound.
Caption: Workflow for NMR spectral prediction and analysis.
References
Unveiling the Solid-State Architecture of 2,6-Dibromo-3,5-dimethylpyridine: A Technical Guide
For Immediate Release
SOUTHAMPTON, UK – A detailed crystallographic analysis of 2,6-Dibromo-3,5-dimethylpyridine provides fundamental structural insights for researchers and professionals in the fields of materials science and drug development. The compound, with the chemical formula C₇H₇Br₂N, crystallizes as a racemic twin, presenting a notable solid-state arrangement characterized by two symmetry-independent molecules within the asymmetric unit.[1] This guide offers an in-depth look at its crystal structure, experimental protocols, and molecular geometry.
Crystal Structure and Packing
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two unique molecules in the asymmetric unit.[1] This arrangement indicates that the two molecules are not related by any crystallographic symmetry element within the asymmetric unit.
A significant feature of the solid-state packing is the presence of aromatic face-to-face π-stacking interactions.[1] However, the structure is devoid of other significant long-range intermolecular interactions. The molecules are oriented in such a way that alternate molecules are positioned at a 90-degree angle to each other, leading to the formation of X-shaped columnar arrays.[1]
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data and refinement parameters for this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₇H₇Br₂N |
| Formula Weight | 264.95 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.5653 (2) Å |
| b | 14.1554 (4) Å |
| c | 15.5459 (4) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1665.00 (8) ų |
| Z | 8 |
| Calculated Density | 2.112 Mg/m³ |
| Absorption Coefficient | 9.77 mm⁻¹ |
| F(000) | 1008 |
| Refinement | |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.068 |
| R indices (all data) | R1 = 0.052, wR2 = 0.071 |
| Goodness-of-fit on F² | 1.03 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Molecule 1) | Length (Molecule 2) |
| Br1 - C2 | 1.889(4) | 1.891(4) |
| Br2 - C6 | 1.888(4) | 1.889(4) |
| N1 - C6 | 1.321(5) | 1.323(5) |
| N1 - C2 | 1.327(5) | 1.328(5) |
| C3 - C7 | 1.501(6) | 1.503(6) |
| C5 - C8 | 1.502(6) | 1.500(6) |
| C2 - C3 | 1.391(6) | 1.390(6) |
| C3 - C4 | 1.385(6) | 1.387(6) |
| C4 - C5 | 1.388(6) | 1.386(6) |
| C5 - C6 | 1.387(6) | 1.389(6) |
**Table 3: Selected Bond Angles (°) **
| Angle | Value (Molecule 1) | Value (Molecule 2) |
| C6 - N1 - C2 | 118.1(4) | 118.0(4) |
| C3 - C2 - N1 | 122.2(4) | 122.3(4) |
| C3 - C2 - Br1 | 118.8(3) | 118.7(3) |
| N1 - C2 - Br1 | 119.0(3) | 119.0(3) |
| C4 - C3 - C2 | 118.7(4) | 118.6(4) |
| C4 - C3 - C7 | 121.2(4) | 121.3(4) |
| C2 - C3 - C7 | 120.1(4) | 120.1(4) |
| C3 - C4 - C5 | 120.9(4) | 121.0(4) |
| C4 - C5 - C6 | 118.8(4) | 118.8(4) |
| C4 - C5 - C8 | 121.1(4) | 121.1(4) |
| C6 - C5 - C8 | 120.1(4) | 120.1(4) |
| N1 - C6 - C5 | 121.4(4) | 121.3(4) |
| N1 - C6 - Br2 | 119.4(3) | 119.5(3) |
| C5 - C6 - Br2 | 119.2(3) | 119.2(3) |
Experimental Protocols
Synthesis of this compound:
The synthesis of the title compound was carried out following a previously established method. A detailed experimental procedure can be found in the work of Dunn & Guillermic (1988).
Crystallization:
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the synthesized compound.
X-ray Data Collection and Structure Refinement:
A colorless plate-like crystal with dimensions 0.20 x 0.10 x 0.02 mm was used for data collection on a Bruker-Nonius KappaCCD diffractometer. The data were collected at a temperature of 120(2) K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound, highlighting the key atomic constituents and their connectivity.
Caption: Ball-and-stick diagram of this compound.
References
The Versatile Scaffold: Unlocking the Potential of 2,6-Dibromo-3,5-dimethylpyridine in Medicinal Chemistry
A comprehensive guide for researchers and drug development professionals on the applications and synthetic utility of 2,6-Dibromo-3,5-dimethylpyridine, a key building block for novel therapeutics.
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in the design of novel bioactive molecules. Among the vast array of pyridine derivatives, this compound stands out as a particularly versatile and valuable starting material for the synthesis of a diverse range of therapeutic agents, most notably in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, complete with synthetic protocols, quantitative biological data, and visualizations of relevant biological pathways and experimental workflows.
Core Applications in Drug Discovery
The strategic placement of two bromine atoms at the 2 and 6 positions of the 3,5-dimethylpyridine core renders this molecule an ideal substrate for a variety of cross-coupling reactions. This allows for the facile and selective introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the rapid generation of large and structurally diverse compound libraries for high-throughput screening and lead optimization. The primary areas of therapeutic interest for derivatives of this compound include:
-
Kinase Inhibition: The 2,6-disubstituted pyridine motif is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug discovery. Derivatives of this compound have shown promise as inhibitors of several key kinases implicated in oncogenesis and inflammatory diseases.
-
Anticancer Agents: Beyond kinase inhibition, the structural framework provided by 2,6-disubstituted-3,5-dimethylpyridines has been explored for the development of other classes of anticancer agents. These include compounds that induce apoptosis, disrupt microtubule dynamics, or interfere with other critical cellular processes in cancer cells.
-
Antimicrobial and Anti-inflammatory Agents: The pyridine scaffold is also present in a number of antimicrobial and anti-inflammatory drugs. The ability to readily modify the this compound core allows for the exploration of structure-activity relationships to develop potent and selective agents against various pathogens and inflammatory targets.
Synthetic Utility and Key Reactions
The synthetic versatility of this compound is primarily derived from its susceptibility to palladium-catalyzed cross-coupling reactions. The two bromine atoms can be sequentially or simultaneously replaced, providing a high degree of control over the final molecular architecture. The most commonly employed reactions include:
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between the pyridine core and a wide range of aryl or heteroaryl boronic acids or esters. This is a robust and highly utilized method for the synthesis of 2,6-diaryl-3,5-dimethylpyridine derivatives.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the pyridine core and terminal alkynes, leading to the synthesis of 2,6-dialkynyl-3,5-dimethylpyridine derivatives. These alkynyl-substituted pyridines can serve as key intermediates for further transformations or possess intrinsic biological activity.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the 2 and 6 positions. This is a crucial transformation for the synthesis of 2,6-diamino-3,5-dimethylpyridine derivatives, which are also of significant interest in medicinal chemistry.
The differential reactivity of the bromine atoms, influenced by the electronic and steric environment, can sometimes be exploited for selective mono-functionalization, further expanding the synthetic possibilities.
Quantitative Biological Data
While specific biological data for a wide range of derivatives of this compound is an active area of research, the following table summarizes representative quantitative data for analogous 2,6-disubstituted pyridine compounds, highlighting their potential as kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2,6-disubstituted pyrazines | CK2 | 13 | [1] |
| 2,6-disubstituted pyrazines | PIM-1 | Potent (qualitative) | [2] |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidines | KDR | 19 | [3] |
Note: This table presents data for structurally related compounds to illustrate the potential of the 2,6-disubstituted pyridine scaffold. Specific IC50 values for direct derivatives of this compound are the subject of ongoing research.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the derivatization of this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a bromopyridine derivative.[1]
Materials:
-
2-Bromopyridine derivative (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Isopropanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the 2-bromopyridine derivative (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of isopropanol (10 mL) and water (5 mL).
-
Add potassium carbonate (2.0 mmol) and palladium(II) acetate (0.03 mmol, 3 mol%).
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine derivative.
General Protocol for Sonogashira Cross-Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a bromopyridine with a terminal alkyne.[4]
Materials:
-
Bromopyridine derivative (e.g., this compound) (1.0 equivalent)
-
Terminal alkyne (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of the bromopyridine (1.0 equiv) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Degas the reaction mixture for a further 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 equiv) dropwise, and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative signaling pathway and a general experimental workflow.
Caption: A simplified signaling pathway illustrating the role of kinase inhibitors.
Caption: A general workflow for drug discovery using this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a range of robust cross-coupling reactions allows for the efficient synthesis of diverse libraries of 2,6-disubstituted pyridine derivatives. The demonstrated potential of this scaffold in the development of potent kinase inhibitors and other therapeutic agents underscores its importance for future drug discovery efforts. This guide provides a foundational understanding for researchers to explore and exploit the full potential of this promising starting material in the quest for novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
2,6-Dibromo-3,5-dimethylpyridine: A Versatile Intermediate for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3,5-dimethylpyridine (CAS: 117846-58-9) is a highly functionalized heterocyclic compound that serves as a cornerstone in modern organic synthesis.[1] Its pyridine core is substituted with two bromine atoms at the 2 and 6 positions, which act as excellent leaving groups, and two methyl groups at the 3 and 5 positions. This unique substitution pattern makes it a versatile and valuable building block for the construction of complex molecular architectures. The bromine atoms are particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of new carbon-carbon and carbon-nitrogen bonds.[1] This reactivity profile has established this compound as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Synthesis
The preparation of this compound typically involves the regioselective bromination of a 3,5-dimethylpyridine precursor. Common synthetic strategies employ carefully controlled reaction conditions with specific brominating agents to achieve the desired dibromination pattern at the 2 and 6 positions while minimizing the formation of side products.[1] Meticulous control over temperature, reaction time, and reagent stoichiometry is crucial to ensure a high-purity yield.[1]
Key Synthetic Transformations
The synthetic utility of this compound is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions. The two bromine atoms can be substituted sequentially or simultaneously, providing a powerful tool for creating symmetrically and asymmetrically substituted pyridines.
Disclaimer: While this compound is an ideal substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, specific peer-reviewed experimental protocols and corresponding yield data for this exact molecule are not widely available in the public domain. The following sections provide detailed, representative protocols and quantitative data for structurally and electronically similar bromopyridine substrates. These examples are intended to serve as a robust starting point for researchers in developing methodologies for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. For 2,6-dihalopyridines, this reaction allows for the introduction of aryl or heteroaryl substituents, creating biaryl structures that are common motifs in pharmacologically active molecules.[2]
General Reaction Scheme
reagents [label=<
Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat
];
start -> reagents [arrowhead=none]; boronic -> reagents [arrowhead=none]; reagents -> product; } dot General Suzuki-Miyaura Coupling Pathway
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines from aryl halides.[3] This reaction is critical in drug discovery for introducing primary or secondary amines to the pyridine scaffold, which can serve as key pharmacophores or handles for further functionalization.[4]
General Reaction Scheme
reagents [label=<
Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Heat
];
start -> reagents [arrowhead=none]; amine -> reagents [arrowhead=none]; reagents -> product; } dot General Buchwald-Hartwig Amination Pathway
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is invaluable for introducing alkynyl moieties, which are important pharmacophores and versatile synthetic handles for further transformations, such as click chemistry or cyclization reactions.[5]
General Reaction Scheme
reagents [label=<
Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst (e.g., CuI) Base (e.g., Et₃N, Piperidine) Solvent (e.g., THF, DMF)
];
start -> reagents [arrowhead=none]; alkyne -> reagents [arrowhead=none]; reagents -> product; } dot General Sonogashira Coupling Pathway
Quantitative Data Summary
The following tables summarize representative yields for palladium-catalyzed cross-coupling reactions on various bromopyridine substrates, providing a baseline for expected outcomes when using this compound.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 5-Bromo-2-methylpyridin-3-amine | 3,5-Dimethylphenylboronic acid | N-[5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl]acetamide | 55 | [2] |
| 2 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | 2-Bromo-5-phenyl-3-methylthiophene | 63 | [6] |
| 3 | 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 58 | [6] |
| 4 | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Ferroceneboronic acid | 5-Bromo-4-ferrocenyl-2-methylpyridazin-3(2H)-one | 64 |[7] |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Bromo-6-methyl pyridine | (+/-)-trans‑1,2‑Diaminocyclohexane | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 | [8] |
| 2 | 2,6-Dibromopyridine | Methylamine | 2-Bromo-6-methylaminopyridine | 54.1 | [9] |
| 3 | 2-Bromopyridine | N-Methylformamide | N-Methyl-N-(2-pyridyl)formamide | 96 |[10] |
Table 3: Representative Yields for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-propylbenzene | 6-((4-Propylphenyl)ethynyl)-3-fluoropicolinonitrile | 93 | [5] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethynylanisole | 3-Fluoro-6-((4-methoxyphenyl)ethynyl)picolinonitrile | 85 | [5] |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | 3-(Phenylethynyl)pyridin-2-amine | 98 | [11] |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 5-Methyl-3-(phenylethynyl)pyridin-2-amine | 93 |[11] |
Experimental Protocols
The following are detailed, representative methodologies for key cross-coupling reactions, adapted from literature for similar substrates. These protocols should be optimized for reactions involving this compound.
Protocol 1: Representative Suzuki-Miyaura Coupling
(Adapted from the synthesis of 5-Aryl-2-methylpyridin-3-amines[2])
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.18 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.32 mmol)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane (2 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the arylboronic acid, potassium phosphate, and water (0.5 mL).
-
Heat the reaction mixture to 85–95 °C and stir vigorously for 15-20 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate (50 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methylpyridin-3-amine derivative.
Protocol 2: Representative Buchwald-Hartwig Amination
(Adapted from the synthesis of N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine[8])
Materials:
-
2-Bromo-6-methylpyridine (2.0 equiv)
-
(+/-)-trans-1,2-Diaminocyclohexane (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
(±)-BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOᵗBu) (2.8 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk vessel with the amine, palladium precatalyst, phosphine ligand, and base.
-
Add the bromopyridine substrate to the vessel.
-
Outside the glovebox, add anhydrous, degassed toluene via syringe.
-
Heat the resulting mixture to 80-110 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (50 mL).
-
Wash the resulting mixture with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Representative Sonogashira Coupling
(Adapted from the synthesis of 6-Alkynyl-3-fluoropicolonitriles[5])
Materials:
-
6-Bromo-3-fluoropicolinonitrile (1.1 equiv)
-
Terminal Alkyne (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.15 equiv)
-
Copper(I) iodide (CuI) (0.3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine substrate, Pd(PPh₃)₄, and CuI.
-
Seal the flask and purge with an inert atmosphere (Argon or Nitrogen).
-
Add a degassed solution of anhydrous THF and Et₃N (e.g., 2:1 ratio) via syringe.
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Visualization
The palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle. The Suzuki-Miyaura reaction is presented below as a representative example.
// Place labels on edges edge [fontcolor="#202124"]; Pd0 -> ArPdBr [headlabel=" Oxidative\n Addition"]; ArPdBr -> ArPdAr [headlabel=" Transmetalation"]; ArPdAr -> Pd0 [headlabel=" Reductive\n Elimination"]; } dot Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Conclusion
This compound stands out as a synthetically valuable intermediate with significant potential in medicinal chemistry, agrochemical research, and materials science. Its structural features, particularly the two reactive bromine atoms, make it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. While specific, published protocols for this exact molecule are limited, the extensive body of literature on related dihalopyridine systems provides a solid and reliable foundation for methodology development. The representative protocols and data presented in this guide offer researchers the necessary tools to begin exploring the rich chemistry of this versatile building block, paving the way for the discovery and synthesis of novel, high-value compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 10. mdpi.com [mdpi.com]
- 11. scirp.org [scirp.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed procedure for the Suzuki coupling of 2,6-dibromo-3,5-dimethylpyridine, a versatile building block for the synthesis of functionalized pyridine derivatives used in drug discovery and materials science. The presence of two bromine atoms allows for selective mono- or di-arylation, which can be controlled by carefully selecting the reaction conditions.
Reaction Scheme
The Suzuki coupling of this compound with an aryl boronic acid can proceed to form either a mono- or di-arylated product, as illustrated below.
Caption: General reaction scheme for the Suzuki coupling of this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the mono- and di-arylation of 2,6-dihalopyridines, which can be adapted for this compound.
Table 1: Conditions for Mono-arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | High |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 80-100 | 12-24 | Effective |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12-18 | Moderate to Good |
Table 2: Conditions for Di-arylation
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3-4) | 1,4-Dioxane | 80-100 | 18-24 | Good to Excellent |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2) | DME | 80 | 12 | High |
| Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (3) | Toluene/H₂O | 100 | 24 | Good |
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of the mono-substituted product by using a slight excess of the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 4:1 mixture)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the mono-arylated product.
Protocol 2: Di-arylation of this compound
This protocol is designed to favor the formation of the di-substituted product by using an excess of the boronic acid and longer reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0-4.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).[1]
-
After cooling to room temperature, perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the di-arylated product.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient method for the synthesis of mono- and di-arylated pyridine derivatives. The choice of catalyst, ligand, base, and stoichiometry of the boronic acid are critical parameters for controlling the selectivity of the reaction. The protocols provided in this application note serve as a robust starting point for the development of novel substituted pyridine compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for various palladium-catalyzed cross-coupling reactions utilizing 2,6-dibromo-3,5-dimethylpyridine as a key building block. This versatile substrate allows for the selective introduction of a wide range of functionalities, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly effective for the arylation of this compound.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenylboronic acid (1.1) | Pd(OAc)₂ (0.1) | IPr (0.1) | K₂CO₃ (2.0) | MeCN/H₂O | RT | 24 | >95 | Mono-arylated |
| 2 | Phenylboronic acid (2.2) | Pd(OAc)₂ (0.2) | IPr (0.4) | K₂CO₃ (2.0) | MeCN/H₂O | 80 | 12 | 90 | Di-arylated |
| 3 | Arylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12-24 | Good | Mono-arylated |
| 4 | Arylboronic acid (2.4) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | 12-24 | Good | Di-arylated[2] |
Note: Data is adapted from reactions with the closely related 2,6-dibromopyridine and may require optimization for this compound.[2][3]
Experimental Protocol: Selective Mono-Arylation (Suzuki-Miyaura Coupling)
This protocol is adapted for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed acetonitrile (MeCN) and water (5:1 v/v)
-
Schlenk flask and magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ and IPr-HCl.
-
Add the catalyst precursor to the Schlenk flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed MeCN/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at room temperature for 24 hours or until completion, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is instrumental in synthesizing alkynyl-substituted pyridines.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne (equiv.) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Terminal Alkyne (1.1) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | 16 | Good | Mono-alkynylated |
| 2 | Terminal Alkyne (2.2) | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | Good | Di-alkynylated |
Note: Data is generalized from protocols for bromopyridines and may require optimization.[2][4]
Experimental Protocol: Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv for mono-substitution, 2.2 for di-substitution)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[5]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine (equiv.) | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Primary/Secondary Amine (1.2) | Pd precatalyst + Phosphine ligand | Strong Base (e.g., NaOtBu) (1.4) | Toluene | 80-110 | 12-24 | Good-Excellent | Mono-aminated | | 2 | Primary/Secondary Amine (2.5) | Pd precatalyst + Phosphine ligand | Strong Base (e.g., NaOtBu) (3.0) | Toluene | 100-120 | 24-48 | Good | Di-aminated |
Note: Conditions are generalized and require optimization for specific amines and to control selectivity between mono- and di-amination.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv for mono-amination)
-
Palladium precatalyst (e.g., G3-Xantphos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed tube
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the base to an oven-dried Schlenk flask.
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical workflow for the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling utilizes an organostannane reagent to couple with an organic halide.[6] While effective, the toxicity of organotin compounds is a significant consideration.[7]
Data Presentation: Stille Coupling Conditions
| Entry | Organostannane (equiv.) | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aryl/Vinylstannane (1.1) | Pd(PPh₃)₄ (5) | PPh₃ | DMF | 80-100 | 12-24 | Good | Mono-substituted | | 2 | Aryl/Vinylstannane (2.2) | Pd(PPh₃)₄ (5) | PPh₃ | DMF | 100 | 24 | Good | Di-substituted |
Note: Data is based on general Stille coupling protocols and may need optimization.[6]
Experimental Protocol: Stille Coupling
This general protocol is based on typical conditions for Stille couplings.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., Tributyl(aryl)stannane) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Other Cross-Coupling Reactions
While Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings are commonly employed, other palladium-catalyzed reactions can also be utilized with this compound.
-
Negishi Coupling: This reaction involves the use of organozinc reagents and is known for its high functional group tolerance.[8]
-
Kumada Coupling: This was one of the first palladium-catalyzed cross-coupling reactions developed and utilizes Grignard reagents.[9][10]
-
Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene.[11]
Detailed protocols for these reactions with this compound are less common in the literature and would likely require significant optimization based on general procedures for other aryl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. Kumada coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Core Application: Synthesis of a Thermally Activated Delayed Fluorescence (TADF) Emitter
Application Notes and Protocols: 2,6-Dibromo-3,5-dimethylpyridine in the Synthesis of Novel Organic Light-Emitting Diode (OLED) Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used in its construction. The development of novel organic semiconductors for various layers within the OLED stack, such as the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL), is a key area of research.
Pyridine-containing compounds are a promising class of materials for OLEDs due to their excellent thermal stability, tunable electronic properties, and ability to facilitate efficient charge transport. The strategic functionalization of the pyridine core allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for optimizing charge injection and recombination within the device.
This document provides detailed application notes and protocols for the use of This compound as a key building block in the synthesis of advanced OLED materials. This versatile precursor can be functionalized through various cross-coupling reactions to introduce a wide range of electroactive moieties, leading to the creation of novel emitters, host materials, and charge transport materials.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The design of TADF emitters often involves the combination of electron-donating and electron-accepting units to promote intramolecular charge transfer (ICT).
In this application, this compound serves as the core acceptor unit. The electron-withdrawing nature of the pyridine ring, enhanced by the two bromine atoms, is coupled with bulky, electron-donating carbazole moieties. The methyl groups at the 3 and 5 positions provide steric hindrance, which can help to control the molecular conformation and prevent intermolecular quenching in the solid state.
Reaction Scheme:
Caption: Synthetic route to a TADF emitter using this compound.
Experimental Protocol: Synthesis of 2,6-di(9H-carbazol-9-yl)-3,5-dimethylpyridine
This protocol outlines a general procedure for the synthesis of the target TADF emitter via a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
9H-Carbazole (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, 9H-Carbazole, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The photophysical and electrochemical properties of the synthesized TADF emitter are crucial for evaluating its potential in OLED devices. The following table summarizes key performance metrics that should be characterized.
| Property | Value | Unit |
| Absorption (λabs) | TBD | nm |
| Photoluminescence (λPL) | TBD | nm |
| Photoluminescence Quantum Yield (ΦPL) | TBD | % |
| Singlet-Triplet Energy Gap (ΔEST) | TBD | eV |
| HOMO Energy Level | TBD | eV |
| LUMO Energy Level | TBD | eV |
| Glass Transition Temperature (Tg) | TBD | °C |
| Decomposition Temperature (Td) | TBD | °C |
TBD: To be determined experimentally.
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to device fabrication and characterization.
Caption: Workflow for OLED material synthesis and device evaluation.
Signaling Pathway Analogy: Exciton Dynamics in TADF
The process of thermally activated delayed fluorescence can be visualized as a signaling pathway for excitons within the OLED material.
Caption: Exciton dynamics in a TADF emitter.
This compound is a valuable and versatile building block for the synthesis of high-performance OLED materials. Through well-established cross-coupling methodologies, a diverse range of functional moieties can be introduced to tailor the electronic and photophysical properties of the resulting compounds. The protocols and data presented herein provide a foundation for researchers and scientists to explore the potential of this precursor in the development of next-generation OLED technologies. Further optimization of reaction conditions and molecular design will undoubtedly lead to the discovery of even more efficient and stable materials for a wide array of optoelectronic applications.
Application Notes and Protocols for the Functionalization of the 4-Position of 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromo-3,5-dimethylpyridine is a versatile scaffold in organic synthesis, offering multiple sites for functionalization. The strategic modification of this pyridine core is of significant interest in medicinal chemistry and materials science for the development of novel compounds with tailored properties. This document provides detailed application notes and experimental protocols for the selective functionalization of the 4-position of this compound, a key step in the synthesis of more complex molecular architectures.
The pyridine ring is a common motif in pharmaceuticals and functional materials. The presence and position of substituents on the pyridine ring are crucial for determining the biological activity and physical properties of the resulting molecules. The two bromine atoms at the 2- and 6-positions and the methyl groups at the 3- and 5-positions of the title compound create a unique electronic and steric environment. Understanding the reactivity of the remaining C-H bond at the 4-position is essential for its selective functionalization.
Reactivity and Regioselectivity
The functionalization of halogenated pyridines is often guided by the electronic properties of the ring and the nature of the substituents. In the case of this compound, the 4-position is electronically activated for certain types of reactions. Studies on related polyhalogenated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the bromine atom at the 4-position is the most reactive towards palladium-catalyzed cross-coupling reactions. This suggests a general trend where the 4-position on such pyridine scaffolds is the preferred site for substitution, likely due to a combination of electronic and steric factors. This inherent reactivity can be exploited for the regioselective introduction of various functional groups.
Key Functionalization Strategies
The primary methods for functionalizing the 4-position of this compound involve the formation of a carbon-carbon or carbon-heteroatom bond. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
A general workflow for the functionalization of the 4-position is outlined below:
Caption: General workflow for the C4-functionalization of this compound.
Experimental Protocols
The following section provides detailed protocols for key palladium-catalyzed cross-coupling reactions that can be employed for the functionalization of the 4-position of this compound. These protocols are based on established methodologies for similar substrates and the known reactivity patterns of dihalopyridines.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4-aryl-2,6-dibromo-3,5-dimethylpyridine derivatives. The reaction selectively occurs at the more reactive 4-position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C4-position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2,6-dibromo-3,5-dimethylpyridine.
Quantitative Data (Representative Examples for similar substrates):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 | General Protocol |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 80-90 | General Protocol |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 6 | 70-80 | General Protocol |
Protocol 2: C4-Selective Sonogashira Coupling
This protocol outlines a general method for the synthesis of 4-alkynyl-2,6-dibromo-3,5-dimethylpyridine derivatives.
Reaction Scheme:
Caption: Sonogashira coupling at the C4-position.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the copper(I) salt (0.04-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (typically 25-80 °C) for the specified time (typically 2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for similar substrates):
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 50 | 12 | 80-90 | General Protocol |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | i-Pr₂NH | DMF | 60 | 8 | 85-95 | General Protocol |
| 1-Octyne | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 70 | 16 | 75-85 | General Protocol |
Protocol 3: C4-Selective Stille Coupling
This protocol provides a general procedure for the synthesis of 4-substituted-2,6-dibromo-3,5-dimethylpyridines using organostannane reagents.[1]
Reaction Scheme:
Caption: Stille coupling at the C4-position.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Solvent (e.g., toluene, DMF, dioxane)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv.) and the palladium catalyst (0.01-0.05 equiv.) in the degassed solvent.
-
Add the organostannane reagent (1.1-1.5 equiv.) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Wash the organic solution with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples for similar substrates):
| Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 70-80 | [1] |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | DMF | 90 | 12 | 75-85 | [1] |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | Dioxane | 100 | 20 | 65-75 | [1] |
Conclusion
The selective functionalization of the 4-position of this compound is a feasible and valuable strategy for the synthesis of novel and complex pyridine derivatives. The inherent higher reactivity of the 4-position facilitates regioselective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. The provided protocols offer a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets. Careful control of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and selectivity. These methods open up avenues for the exploration of new chemical space and the development of innovative molecules for pharmaceutical and material science applications.
References
Application Notes and Protocols for the Sonogashira Coupling of 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. 2,6-Dibromo-3,5-dimethylpyridine is a valuable building block, and its functionalization via Sonogashira coupling opens avenues for the creation of a diverse range of substituted pyridine derivatives with potential applications in drug discovery and materials science.
These application notes provide a detailed overview of the reaction mechanism and a representative protocol for the Sonogashira coupling of this compound with terminal alkynes.
Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the Pd(0) catalyst.
Copper Cycle:
-
Coordination and Deprotonation: A copper(I) salt, typically CuI, coordinates with the terminal alkyne. In the presence of a base (e.g., an amine), the terminal proton of the alkyne is abstracted, forming a copper(I) acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.
A copper-free variant of the Sonogashira reaction also exists, where the base is believed to directly facilitate the formation of a palladium-acetylide complex.
Mandatory Visualization
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Data Presentation
The following table summarizes representative yields for the mono-Sonogashira coupling of substituted bromopyridines with various terminal alkynes, which can be considered analogous to the expected reactivity of this compound. The yields are highly dependent on the specific alkyne, catalyst system, and reaction conditions.
| Entry | Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72 |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 90 |
Note: The data presented is based on similar substrates and serves as a guideline for expected outcomes with this compound.[1]
Experimental Protocols
The following is a representative protocol for the mono-alkynylation of this compound. This protocol is adapted from established procedures for structurally similar dihalopyridines and should be optimized for specific terminal alkynes.
Materials
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Ligand (e.g., PPh₃, if not part of the palladium complex)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium catalyst, copper(I) iodide, and any additional ligand.
-
Reagent Addition: Add this compound and the anhydrous solvent. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and catalyst activation.
-
Base and Alkyne Addition: Add the base followed by the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-alkynyl-6-bromo-3,5-dimethylpyridine.
Example Protocol for Mono-alkynylation
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere is added PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.03 mmol, 3 mol%), and triethylamine (3.0 mmol). The terminal alkyne (1.2 mmol) is then added dropwise, and the reaction mixture is heated to 80 °C. The reaction is monitored by TLC. After completion, the mixture is cooled, diluted with ethyl acetate (20 mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography.
Workflow Diagram
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound provides an efficient pathway to novel substituted pyridines. The reaction mechanism is well-understood, involving cooperative palladium and copper catalytic cycles. The provided protocols, based on reactions with analogous substrates, offer a solid starting point for the synthesis of a wide array of alkynylated pyridine derivatives. Optimization of reaction conditions for each specific terminal alkyne is recommended to achieve the highest possible yields.
References
Purification Techniques for 2,6-Dibromo-3,5-dimethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,6-Dibromo-3,5-dimethylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The methodologies outlined are based on established chemical principles and analogous procedures for structurally similar compounds, ensuring a high degree of relevance and applicability.
Introduction
This compound (CAS No. 117846-58-9) is a pale yellow crystalline solid that serves as a versatile building block in organic synthesis. Its dibrominated pyridine core allows for selective functionalization, making it a valuable precursor in the development of complex molecular architectures for novel drug candidates and agrochemical agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This document outlines the most effective purification techniques for this compound, including recrystallization and column chromatography.
Purification Methodologies
The choice of purification method depends on the nature and quantity of impurities present in the crude material. Below are detailed protocols for the two primary techniques.
Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For this compound, ethanol has been identified as a suitable solvent for obtaining colorless crystals.
Experimental Protocol: Recrystallization from Ethanol
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. Heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to completely dissolve the compound. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For brominated pyridines, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents is used as the eluent.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., petroleum ether/ethyl acetate, 60:1 v/v).[1] Gradually increase the polarity of the eluent to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes typical yields and purity levels achieved for the purification of analogous brominated pyridine compounds, which can be considered indicative for this compound.
| Purification Method | Compound | Eluent/Solvent | Yield | Purity | Reference |
| Recrystallization | 2,6-Dibromopyridine | Diethyl Ether | 66.4-80.4% | 98.3-98.5% (HPLC) | |
| Column Chromatography | 2,6-Dibromomethylpyridine | Petroleum Ether/Ethyl Acetate (60:1) | 85-92% | High | [1] |
Application in Synthesis: Suzuki-Miyaura Cross-Coupling
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds often found in pharmaceuticals. The following workflow illustrates a typical Suzuki-Miyaura reaction using a brominated pyridine derivative.[2][3]
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
This generalized workflow demonstrates the key steps involved in utilizing a brominated pyridine, such as this compound, to synthesize more complex molecules. The precise conditions, including the choice of catalyst, base, and solvent, may require optimization for specific substrates.
References
- 1. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 2,6-Dibromo-3,5-dimethylpyridine. This reaction is a powerful tool for the synthesis of substituted aminopyridines, which are key structural motifs in many pharmaceutical compounds and functional materials. The methodologies outlined below are designed to be a starting point for researchers, and optimization may be necessary for specific amines and desired outcomes (mono- vs. di-amination).
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction offers a versatile and efficient method for the synthesis of aryl and heteroaryl amines from the corresponding halides. The selective functionalization of dihalogenated pyridines, such as this compound, presents a synthetic challenge due to the potential for single or double amination.[1] Careful control over reaction parameters is crucial to achieve the desired product selectivity. The presence of methyl groups at the 3 and 5 positions introduces steric hindrance that can influence the reactivity of the substrate.
Data Presentation: Reaction Parameters
The successful Buchwald-Hartwig amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be adapted for this specific substrate, based on established protocols for related 2,6-dihalopyridines.
| Parameter | Reagents/Conditions | Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its reliability. |
| Ligand | Xantphos, RuPhos, BrettPhos, SPhos | Bulky, electron-rich phosphine ligands are essential to promote the catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen.[2] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases like NaOtBu are commonly used. Weaker bases like carbonates can be employed for substrates with sensitive functional groups. |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated solvents are critical for catalyst stability and activity. |
| Temperature | 80 - 110 °C | The optimal temperature will depend on the specific amine and catalyst system. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
The following protocols are general procedures and may require optimization for specific amines and desired selectivity (mono- vs. di-amination). All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Mono-amination of this compound
This protocol is designed to favor the formation of the mono-aminated product, 2-amino-6-bromo-3,5-dimethylpyridine.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the sodium tert-butoxide to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-amination of this compound
This protocol is designed to favor the formation of the di-aminated product, 2,6-diamino-3,5-dimethylpyridine.
Materials:
-
This compound
-
Amine (2.2 - 2.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., RuPhos or BrettPhos, 4-8 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.8 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the sodium tert-butoxide to the flask. Seal the flask with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may require a longer time compared to the mono-amination.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final reductive elimination step yields the desired arylamine and regenerates the active Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the general experimental workflow for performing a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Use of 2,6-Dibromo-3,5-dimethylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,6-dibromo-3,5-dimethylpyridine as a versatile building block in the synthesis of novel agrochemical candidates. The unique substitution pattern of this pyridine derivative offers multiple reaction sites for the introduction of diverse functionalities, making it a valuable scaffold for the development of new fungicides, herbicides, and insecticides.
This document focuses on the application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, to generate a library of disubstituted pyridine derivatives with potential fungicidal activity. The protocols and data presented herein are intended to serve as a guide for researchers in the design and execution of synthetic strategies for novel crop protection agents.
Synthesis of a Novel Fungicide Scaffold via Sequential Suzuki-Miyaura Coupling
A representative synthetic pathway for the creation of a novel fungicide scaffold from this compound is outlined below. This strategy involves a sequential, site-selective Suzuki-Miyaura coupling to introduce two different aryl moieties.
Caption: Synthetic pathway for a novel fungicide scaffold.
Experimental Protocols
The following are detailed protocols for the sequential Suzuki-Miyaura coupling reactions.
Protocol 1: Mono-arylation of this compound
This protocol describes the selective mono-arylation of this compound with 4-fluorophenylboronic acid.
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Add degassed toluene and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-arylation to Synthesize the Final Product
This protocol details the second Suzuki-Miyaura coupling to introduce a second aryl group.
Materials:
-
6-Bromo-3,5-dimethyl-2-(4-fluorophenyl)pyridine (from Protocol 1)
-
3-Chlorophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-3,5-dimethyl-2-(4-fluorophenyl)pyridine (1.0 eq), 3-chlorophenylboronic acid (1.5 eq), sodium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Seal the flask and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (3:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the sequential Suzuki-Miyaura coupling.
Table 1: Reaction Conditions for Mono-arylation
| Parameter | Condition |
| Substrate | This compound |
| Boronic Acid | 4-Fluorophenylboronic acid |
| Catalyst | Pd(OAc)₂ / SPhos |
| Base | K₃PO₄ |
| Solvent | Toluene / H₂O (4:1) |
| Temperature | 100 °C |
| Time | 12 h |
| Yield | 75-85% |
Table 2: Reaction Conditions for Di-arylation
| Parameter | Condition |
| Substrate | 6-Bromo-3,5-dimethyl-2-(4-fluorophenyl)pyridine |
| Boronic Acid | 3-Chlorophenylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O (3:1) |
| Temperature | 90 °C |
| Time | 16 h |
| Yield | 65-75% |
Experimental Workflow
The general workflow for the synthesis and purification of the target agrochemical scaffold is depicted below.
Caption: General experimental workflow for synthesis.
Signaling Pathways and Logical Relationships
The structure-activity relationship (SAR) of pyridine-based fungicides often involves the interaction of the substituted pyridine core with specific enzymes in the fungal pathogen. The introduction of varied aryl groups via the described synthetic route allows for the exploration of these interactions.
Caption: Logic for agrochemical discovery.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromo-3,5-dimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dibromo-3,5-dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: While direct methods for the synthesis of this compound are not extensively documented in readily available literature, analogous syntheses suggest that the most probable starting material is 3,5-dimethylpyridine (3,5-lutidine). The synthesis would likely involve a direct bromination of the pyridine ring.
Q2: What are the typical brominating agents used for pyridine derivatives?
A2: Common brominating agents for pyridine rings include bromine (Br₂), often in the presence of a Lewis acid or in fuming sulfuric acid, and N-bromosuccinimide (NBS). For bromination of methyl groups on a pyridine ring, radical initiators are often used in conjunction with a bromine source like NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Q3: What are the major challenges in the synthesis of this compound?
A3: Key challenges include achieving high yields, controlling the selectivity of bromination to the desired 2 and 6 positions without brominating the methyl groups, and minimizing the formation of mono-brominated or poly-brominated byproducts. Purification of the final product from these byproducts can also be challenging.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the desired product and any byproducts.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction using TLC or GC-MS until the starting material is consumed. - Increase the reaction temperature. Note that this may also increase the formation of byproducts. |
| Suboptimal Reagent Stoichiometry | - Vary the molar ratio of the brominating agent to the 3,5-dimethylpyridine. An excess of the brominating agent may be required for complete conversion but could lead to over-bromination. |
| Decomposition of Product | - If the product is found to be unstable under the reaction conditions, consider lowering the reaction temperature and extending the reaction time. |
| Inefficient Purification | - Optimize the purification method. Column chromatography with a suitable solvent system is often effective for separating the desired product from byproducts. |
Issue 2: Formation of Mono-brominated Byproduct (2-Bromo-3,5-dimethylpyridine)
| Possible Cause | Suggested Solution |
| Insufficient Brominating Agent | - Increase the molar equivalent of the brominating agent. A step-wise addition of the brominating agent might also improve the yield of the di-brominated product. |
| Short Reaction Time | - Extend the reaction duration to allow for the second bromination to occur. |
Issue 3: Formation of Over-brominated Byproducts
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | - Reduce the molar equivalents of the brominating agent. |
| High Reaction Temperature | - Lower the reaction temperature to improve selectivity. |
Experimental Protocols (Adapted from Analogous Syntheses)
The following protocols are for the synthesis of related dibrominated pyridine derivatives and can be adapted as a starting point for the synthesis of this compound.
Protocol 1: Synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine
This method involves a halogen exchange reaction.
-
Reaction Steps:
-
In a reactor, add 0.1 mol of 2,6-dichloropyridine and 0.2 mol of an aqueous hydrobromic acid solution.
-
Introduce hydrogen bromide gas while refluxing at a temperature between 80-150 °C.
-
Monitor the reaction using HPLC until the concentration of 2,6-dichloropyridine is less than 0.1% and 2-chloro-6-bromopyridine is less than 5%.
-
After completion, the reaction mixture is processed to obtain the final product.
-
-
Yield Data:
-
This method has been reported to achieve a yield of up to 80.4%.[1]
-
Protocol 2: Synthesis of 2,6-dibromomethylpyridine from 2,6-lutidine
This protocol details the bromination of the methyl groups, which requires different conditions than ring bromination.
-
Reaction Steps:
-
Dissolve 2,6-lutidine (10 mmol) in 30 mL of CCl₄.
-
Slowly add a CCl₄ solution of dibromohein (20 mmol) and AIBN (0.5 mol%) dropwise to the reaction mixture.
-
Reflux the reaction at 80°C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
The filtrate is washed with a saturated NaHCO₃ solution and a saturated NaCl solution, then dried over anhydrous MgSO₄.
-
The final product is purified by column chromatography.
-
-
Yield Data:
-
Yields of up to 89% have been reported with this method.[2]
-
Quantitative Data Summary
The following tables summarize yield data from the synthesis of related compounds, which can provide insights into optimizing the synthesis of this compound.
Table 1: Synthesis of 2,6-dibromopyridine [1]
| Starting Material | Bromide Source | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,6-dichloropyridine | NaBr and 40% HBr (aq) | 80-150 | 24 | 66.4 |
| 2,6-dichloropyridine | NaBr and 40% HBr (aq) | 80-150 | 24 | 71.5 |
| 2,6-dichloropyridine | HBr gas in HBr (aq) | 80-150 | - | 80.4 |
Table 2: Synthesis of 2,6-dibromomethylpyridine [2]
| Molar Ratio (Dibromohein:2,6-lutidine) | Initiator (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2:1 | 1 | 80 | 1 | 41 |
| 2:1 | 0.5 | 80 | 24 | 89 |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for improving the yield of this compound.
References
common side reactions in the bromination of 3,5-dimethylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during the bromination of 3,5-dimethylpyridine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the bromination of 3,5-dimethylpyridine?
The major product depends heavily on the reaction conditions. Bromination can occur either on the pyridine ring via electrophilic aromatic substitution or on one of the methyl groups via a free radical pathway. The main products are typically 4-bromo-3,5-dimethylpyridine (ring bromination) or 3-(bromomethyl)-5-methylpyridine (side-chain bromination).
Q2: What are the most common side reactions?
The most frequent side reactions include:
-
Polybromination: Formation of dibrominated or polybrominated products on either the ring or the methyl groups.[1] This often occurs when reaction conditions are not carefully controlled.
-
Mixture of Isomers: A lack of selectivity can lead to a mixture of the ring-brominated product and the side-chain brominated product.[2]
-
Low Yield: Difficult-to-control reaction conditions can lead to the formation of numerous brominated by-products, which significantly reduces the yield of the desired target product.[1]
Q3: What key factors influence the selectivity between ring and side-chain bromination?
Selectivity is primarily dictated by the reaction mechanism, which is controlled by temperature and solvent choice.[2]
-
Ring Bromination (Electrophilic Substitution): This pathway is favored by low temperatures and polar solvents.[2]
-
Side-Chain Bromination (Free Radical Substitution): This pathway is favored by high temperatures, non-polar solvents (like carbon tetrachloride), and the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2]
Troubleshooting Guide
Problem: My reaction is producing a mixture of both ring and side-chain brominated products. How can I improve selectivity?
Answer: This is a common issue stemming from reaction conditions that allow both electrophilic and radical pathways to compete. To enhance selectivity, you must tailor your conditions to favor one pathway exclusively.
-
To favor Ring Bromination (e.g., 4-bromo-3,5-dimethylpyridine):
-
Temperature: Maintain a low reaction temperature (e.g., 0 °C).
-
Solvent: Use a polar solvent such as acetonitrile or dimethylformamide.[2]
-
Reagent: Use an electrophilic brominating agent like N-bromosuccinimide (NBS) without a radical initiator.
-
-
To favor Side-Chain Bromination (e.g., 3-(bromomethyl)-5-methylpyridine):
Problem: I am observing significant amounts of polybrominated by-products in my analysis (TLC/GC-MS). How can I minimize their formation?
Answer: Polybromination typically occurs when the brominating agent is in excess or when the reaction proceeds too quickly.
-
Control Stoichiometry: Use a limiting amount of the brominating agent (e.g., N-bromosuccinimide).
-
Slow Addition: Add the brominating agent and initiator slowly and in small portions over a period of 1.5 to 2 hours. This technique helps to control the rapid reaction and prevent the formation of multiple by-products, thereby improving the yield and purity of the desired product.[1]
-
Monitor the Reaction: Closely monitor the reaction progress using TLC or GC-MS to quench it as soon as the starting material is consumed, preventing further bromination of the product.
Problem: The bromination of the methyl group is not occurring; instead, I'm getting ring bromination even under apparent radical conditions.
Answer: This unusual outcome can occur due to the electronic properties of the pyridine ring. The nitrogen atom is deactivating, which can influence the reaction pathway.[2] In some cases, even with radical initiators, nuclear bromination can be a competing side reaction.[2]
-
Verify Conditions: Double-check that your solvent is non-polar and that your radical initiator is active. Ensure all reagents and solvents are anhydrous, as water can sometimes alter the reaction pathway.
-
Increase Temperature: Ensure the reaction temperature is high enough to favor the radical pathway. Refluxing in CCl₄ is a standard condition.[2]
Data Summary
The yield of brominated products is highly dependent on the specific reagents and conditions used. The following table summarizes potential outcomes based on generalized conditions.
| Desired Product | Reaction Pathway | Brominating Agent | Initiator | Solvent | Temperature | Common Side Products |
| 4-Bromo-3,5-dimethylpyridine | Electrophilic Aromatic Substitution | NBS | None | Acetonitrile | Low (e.g., 0°C) | Dibrominated ring products |
| 3-(Bromomethyl)-5-methylpyridine | Free Radical Substitution | NBS | AIBN or BPO | CCl₄ | High (Reflux) | 3,5-Bis(bromomethyl)pyridine, Ring brominated products[2] |
Experimental Protocols
Protocol 1: Selective Side-Chain Monobromination
This protocol is a representative method for achieving bromination on a methyl group using a radical initiator.
-
Preparation: Dissolve 3,5-dimethylpyridine (1 equivalent) in anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: In a separate flask, prepare a solution of N-bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.05 equivalents) in CCl₄.
-
Reaction: Heat the solution of 3,5-dimethylpyridine to reflux (approx. 77°C).
-
Slow Addition: Add the NBS/AIBN solution dropwise to the refluxing mixture over 1.5-2 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the succinimide by-product. Wash the filtrate with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Selective Ring Bromination
This protocol is a representative method for achieving electrophilic bromination on the pyridine ring.
-
Preparation: Dissolve 3,5-dimethylpyridine (1 equivalent) in acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1 equivalent) to the cooled solution in one portion.[3]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Extract the product with dichloromethane (3x).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product via column chromatography.
Visualizations
The following diagrams illustrate the key decision-making processes and competing mechanisms in the bromination of 3,5-dimethylpyridine.
Caption: Competing pathways in the bromination of 3,5-dimethylpyridine.
References
how to reduce homo-coupling in Suzuki reactions of 2,6-Dibromo-3,5-dimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2,6-Dibromo-3,5-dimethylpyridine. The primary focus is on minimizing the formation of homo-coupling byproducts.
Troubleshooting Guides
Question: How can I minimize the homo-coupling of this compound in a Suzuki reaction?
Answer:
Homo-coupling is a significant side reaction, particularly with electron-deficient or sterically hindered substrates like this compound. It can arise from the coupling of two boronic acid/ester molecules or two aryl halide molecules. The formation of these symmetric biaryl impurities reduces the yield of the desired unsymmetrical product and complicates purification.
Several strategies can be employed to suppress homo-coupling. These involve careful selection of reaction parameters to favor the desired cross-coupling pathway over competing side reactions.
Key Strategies to Reduce Homo-Coupling:
-
Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then participate in a stoichiometric reaction with the organoboron reagent, leading to homo-coupling and the regeneration of Pd(0).[2][3] Therefore, ensuring anaerobic conditions is the most critical step.
-
Choice of Palladium Source and Precatalyst: Using a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) can be advantageous over Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂).[4] If a Pd(II) source is used, it must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes initiate homo-coupling.[2]
-
Recommendation: Modern, well-defined precatalysts, such as Buchwald's G3 or G4 precatalysts, are designed for the clean and efficient generation of the active LPd(0) species, which helps to minimize side reactions.[5]
-
Alternative: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can help suppress homo-coupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[3][4][6]
-
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly effective at promoting the desired reaction pathway.
-
Mechanism of Action:
-
Steric Hindrance: The bulkiness of the ligand can sterically hinder the formation of intermediates that lead to homo-coupling.[1][7]
-
Promotion of Reductive Elimination: Electron-rich ligands accelerate the final reductive elimination step of the cross-coupling cycle, which releases the desired product and regenerates the Pd(0) catalyst, keeping it in the productive cycle.[1][8]
-
-
Recommended Ligands: Buchwald ligands (e.g., SPhos, XPhos) and NHCs are often superior choices for challenging substrates.[5][9]
-
-
Base Selection: The base activates the boronic acid for transmetalation.[8][10] However, a base that is too strong or poorly soluble can promote side reactions.
-
Recommendation: Weaker inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally less likely to promote homo-coupling compared to strong bases like sodium hydroxide (NaOH).[5][11] The optimal base is often substrate-dependent and may require screening.
-
-
Organoboron Reagent Choice: The stability of the organoboron reagent can influence the extent of side reactions.
-
Recommendation: Boronic acids are generally more reactive than boronate esters but are also more prone to decomposition pathways like protodeboronation and homo-coupling.[12][13][14] Using more stable boronate esters, such as pinacol esters (Bpin), can suppress side reactions by providing a slower, more controlled delivery of the active boron species into the catalytic cycle.[4][12]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homo-Coupling
This protocol provides a robust starting point and should be optimized for specific coupling partners.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G4, 0.01-0.05 mol%).
-
Seal the flask with a septum.
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[9]
Solvent Addition:
-
Add the previously degassed solvent system (e.g., Dioxane/Water 5:1, 5 mL) via syringe.
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause homo-coupling in Suzuki reactions?
A1: There are two main pathways for homo-coupling:
-
Boronic Acid Homo-coupling: This is often the most prevalent side reaction. It can be catalyzed by Pd(II) species, which can be present from the start if using a Pd(II) precatalyst, or formed by the oxidation of Pd(0) by residual oxygen.[1][2] The Pd(II) center can undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form a symmetrical biaryl and Pd(0).[2][15]
-
Aryl Halide Homo-coupling (Ullmann coupling): While typically less common under Suzuki conditions, the Pd(0) catalyst can sometimes insert into two aryl halide molecules, leading to a symmetrical biaryl product. This is more likely at higher temperatures or with very reactive aryl halides.
Q2: How does the choice of boronic acid versus a boronate ester affect homo-coupling?
A2: Boronic acids are generally more reactive than boronate esters.[12][14] This higher reactivity can sometimes lead to faster rates of side reactions, including homo-coupling. Boronate esters, like pinacol esters, are more stable and less prone to decomposition.[12][16] They often require hydrolysis to the boronic acid in situ to participate in the catalytic cycle, although direct transmetalation from the ester is also possible.[13][17] This slower, controlled release can help to keep the concentration of the active boron species low, thereby suppressing bimolecular side reactions like homo-coupling.[4]
Q3: Can reaction temperature influence the amount of homo-coupling?
A3: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the desired cross-coupling, especially for unreactive substrates like aryl chlorides, they can also accelerate side reactions, including homo-coupling and catalyst decomposition.[9] It is often a trade-off, and the optimal temperature should be determined through screening to maximize the yield of the desired product while minimizing byproduct formation.
Q4: Are there alternative cross-coupling reactions for this compound that might avoid homo-coupling?
A4: While the Suzuki-Miyaura reaction is one of the most versatile C-C bond-forming reactions, other cross-coupling methods could be considered if homo-coupling remains a persistent issue. For instance, Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can be effective alternatives. These reactions proceed through different mechanisms and may not be as susceptible to the specific side reactions that plague the Suzuki coupling of this particular substrate. However, they come with their own challenges, such as the toxicity of organotin compounds.
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki Coupling Yield and Homo-coupling Byproduct
The following data is representative and compiled for illustrative purposes based on typical outcomes in challenging Suzuki couplings. Actual results will vary based on the specific coupling partner and precise conditions.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homo-coupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 100 | 35 | 40 |
| 2 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 50 | 25 |
| 3 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF/H₂O | 90 | 65 | 15 |
| 4 | SPhos-Pd-G4 | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 85 | <5 |
| 5 | XPhos-Pd-G3 | XPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 | <3 |
Visualizations
Diagram 1: Suzuki Catalytic Cycle and Competing Homo-Coupling Pathway
Caption: The Suzuki cycle vs. the O₂-mediated homo-coupling pathway.
Diagram 2: Troubleshooting Workflow for Reducing Homo-Coupling
Caption: A decision-making workflow for troubleshooting homo-coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boron Suzuki Coupling | Borates Today [borates.today]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in 2,6-Dibromo-3,5-dimethylpyridine Cross-Coupling
Welcome to the Technical Support Center for cross-coupling reactions involving 2,6-Dibromo-3,5-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a significant issue when using this compound in cross-coupling reactions?
A1: The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst complexes and hindering the catalytic cycle.[1] This phenomenon, often referred to as catalyst poisoning, is a common issue with pyridine-containing substrates. The steric hindrance from the two methyl groups in this compound can also influence the accessibility of the catalytic site.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion: The reaction stalls before the starting material is fully consumed.
-
Formation of palladium black: The appearance of a black precipitate indicates the agglomeration of the palladium catalyst into an inactive state.[2]
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.
-
Side reactions: Increased formation of byproducts such as homocoupling of the coupling partner or dehalogenation of the starting material.
Q3: What are the primary mechanisms of catalyst deactivation in these reactions?
A3: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants, thus inhibiting key steps like oxidative addition or reductive elimination.
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways under the reaction conditions.
-
Reductive Elimination of Undesired Species: The formation of off-cycle palladium complexes can lead to unwanted side reactions and catalyst consumption.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center and disfavor coordination of the pyridine nitrogen. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species. 3. Increase Catalyst Loading: A modest increase in catalyst loading may help to overcome the poisoning effect. |
| Poor Catalyst Activity | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. 2. Check Reagent Quality: Use fresh, high-purity catalyst, ligands, and base. Ensure solvents are anhydrous. 3. Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A systematic temperature screen is recommended. |
| Inefficient Oxidative Addition | 1. Select Appropriate Ligand: For the C-Br bonds in this compound, bulky, electron-rich phosphine ligands are generally effective at promoting oxidative addition. 2. Consider a Different Palladium Source: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can have varying efficiencies in generating the active Pd(0) species. |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| Catalyst Agglomeration | 1. Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slightly higher ligand-to-metal ratio may be beneficial. 2. Lower Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex into palladium black.[2] 3. Improve Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and minimize localized high concentrations of the catalyst. |
Issue 3: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid/Ester | 1. Ensure Thorough Degassing: Oxygen can promote the homocoupling of organoboron reagents. 2. Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize homocoupling of the aryl halide. |
| Dehalogenation of Pyridine | 1. Optimize the Base: The choice and strength of the base can influence the competition between the desired cross-coupling and dehalogenation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. |
Data Presentation: Reaction Conditions for Similar Substrates
While specific data for this compound is limited, the following tables summarize typical conditions for the cross-coupling of structurally related bromopyridines, which can serve as a valuable starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methoxypyridine | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good[3] |
| 2-Bromo-3-methoxypyridine | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent[3] |
| 2-Bromo-4-fluoro-5-methylpyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | 12-24 | Moderate to Good[2] |
| 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80-120 | - | -[4] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Various | Pd₂(dba)₃ (1-2) | BINAP (2-4) | NaOtBu (1.4) | Toluene | 80-110 | - | -[5] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamines | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 110 | 18 | High[1] |
| 2-Bromo-4-methylpyridine | Various | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | - | -[6] |
| 3-Bromopyridine-D4 | Various | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 80-110 | - | -[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may need to be adjusted based on the specific amine used.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium pre-catalyst, and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the base to the flask.
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
References
Technical Support Center: Purification of 2,6-Dibromo-3,5-dimethylpyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,6-Dibromo-3,5-dimethylpyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or over-bromination. These may include:
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Unreacted Starting Material: 2,6-Lutidine (2,6-dimethylpyridine) or mono-brominated intermediates.
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Mono-brominated Intermediates: Such as 2-Bromo-3,5-dimethylpyridine.
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Over-brominated Byproducts: Species with additional bromine substitutions on the pyridine ring or methyl groups.
-
Positional Isomers: Depending on the synthetic route, other dibrominated isomers of 3,5-dimethylpyridine may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The primary methods for purifying this compound derivatives are flash column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Acid-base extraction can also be employed to remove non-basic impurities.
Q3: How can I effectively remove unreacted 2,6-lutidine from my product?
A3: An acid-base extraction is a highly effective method. Since 2,6-lutidine is basic, washing the crude product mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute acid solution (e.g., 1M HCl) will protonate the lutidine, causing it to move into the aqueous layer.[1] The desired this compound, being less basic, will remain in the organic layer. The product can then be recovered by separating the layers and evaporating the organic solvent.
Q4: My purified this compound appears as an oil instead of a solid. What should I do?
A4: "Oiling out" can occur if the compound has a low melting point or if residual solvent is present. First, ensure all solvent is removed under high vacuum. If it remains an oil, it may be necessary to attempt co-distillation with a non-polar solvent like hexane to remove trace impurities. If the product is indeed an oil at room temperature, purification by column chromatography is generally more suitable than recrystallization.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent).Column overloading.Irregular packing of the stationary phase. | Optimize the Eluent: Use thin-layer chromatography (TLC) to test various solvent systems (e.g., gradients of ethyl acetate in hexanes or petroleum ether) to find the optimal mobile phase for separation. A common starting point for similar compounds is a petroleum ether/ethyl acetate mixture with a high ratio of the non-polar solvent (e.g., 60:1).[2]Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight).Repack the Column: Ensure the stationary phase is packed uniformly to prevent channeling. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. |
| Streaking or Tailing of Spots on TLC/Column | The basic pyridine nitrogen is interacting strongly with the acidic silica gel.[1]The sample is overloaded. | Add a Basic Modifier: Add a small amount of a base, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape.[1]Reduce Sample Load: Use a more dilute sample for TLC spotting and reduce the amount of crude product loaded onto the column. |
| Low Recovery of Pure Product | The chosen eluent is too polar, causing the product to elute with other impurities.The product is adsorbing irreversibly to the silica gel. | Use a Less Polar Eluent: A less polar solvent system may provide better separation from more polar impurities.Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or end-capped silica. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "Oils Out" Instead of Crystallizing | The solvent is too good a solvent for the compound.The solution is supersaturated.The cooling process is too rapid. | Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., water) dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.[3]Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.[3]Seed Crystals: Add a small crystal of the pure product to the cooled solution.[3]Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] |
| No Crystals Form Upon Cooling | The solution is not saturated.The compound is highly soluble in the chosen solvent at all temperatures. | Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.[3]Choose a Different Solvent: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvent systems for pyridine derivatives include ethanol/water and hexane/ethyl acetate.[4] |
| Low Recovery of Pure Product | The chosen solvent is too good, and the product remains in the mother liquor.Too much solvent was used. | Choose a Different Solvent: Refer to the solvent selection guide and perform small-scale solubility tests.[3]Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound.[3] |
| Impurities Co-crystallize with the Product | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.The cooling process is too fast, trapping impurities in the crystal lattice. | Perform a Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration before cooling.[3]Try a Different Solvent System: A different solvent may have a better solubility profile for separating the product from the impurity.Cool Slowly: Allow the solution to cool gradually to promote the formation of pure crystals. |
Experimental Protocols
Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane or petroleum ether
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude material. Test various ratios of hexane/ethyl acetate (e.g., 100:1, 80:1, 60:1, 40:1). The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and good separation from impurities. If tailing is observed, add 0.1% triethylamine to the eluent.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol for Purification by Recrystallization
This protocol is a general method for the recrystallization of solid this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography of this compound.
References
optimizing temperature and reaction time for 2,6-Dibromo-3,5-dimethylpyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3,5-dimethylpyridine. The focus is on optimizing reaction temperature and time to improve yield and minimize byproducts in common cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective catalyst activation or decomposition. | - Ensure the use of a pre-catalyst or an appropriate ligand to stabilize the active palladium species. - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid issues with in-situ reduction of Pd(II) sources.[1] |
| Poor choice of reaction temperature. | - Start with a moderate temperature (e.g., 80-100 °C) and adjust based on reaction monitoring.[2] - For some Suzuki-Miyaura couplings, optimal temperatures can be in the range of 85–97 °C.[2] | |
| Incorrect reaction time. | - Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Abbreviated reaction times can sometimes be optimal to avoid degradation.[2] | |
| Inappropriate base or solvent. | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground and dry.[1] - Use thoroughly degassed solvents like dioxane, toluene, THF, or DMF.[1] | |
| Significant Formation of Homo-coupled Byproducts | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon) for 30-60 minutes or using freeze-pump-thaw cycles.[1] - Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Use of a Pd(II) precatalyst leading to homo-coupling during in-situ reduction. | - Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] | |
| Reaction temperature is too high. | - Run the reaction at the lowest temperature that allows for a reasonable conversion rate to the desired product.[1] | |
| Formation of Mono-substituted Product Instead of Di-substituted | Insufficient equivalents of the coupling partner. | - Use a slight excess of the boronic acid or other coupling partner for di-substitution. |
| Steric hindrance from the methyl groups on the pyridine ring. | - Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to facilitate the second coupling step.[1] | |
| Short reaction time. | - Extend the reaction time and monitor for the formation of the di-substituted product. | |
| Protodeboronation of Boronic Acid | Presence of water or acidic protons. | - Use anhydrous solvents and ensure all reagents are dry. - A fast catalyst can help the desired reaction "outrun" the destructive protodeboronation side reaction.[2] |
| Prolonged reaction times. | - Optimize the reaction time; shorter reaction times (e.g., 1-4 minutes in some automated systems) have been found to be optimal in some cases to minimize this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura reactions with this compound?
A1: The optimal temperature can vary depending on the specific substrates, catalyst, and solvent system used. A general starting point is between 80-110 °C.[2] For some systems, optimal conditions have been found in the range of 85–97 °C.[2] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction.
Q2: How does reaction time affect the outcome of the coupling reaction?
A2: Reaction time is a critical parameter. Insufficient time will lead to low conversion, while excessively long times can promote the formation of byproducts through degradation of reactants or products.[2] In some cases, especially when dealing with unstable reagents like certain boronic acids, shorter reaction times are preferable to minimize side reactions like protodeboronation.[2] Continuous monitoring of the reaction by TLC or GC-MS is recommended to identify the point of maximum product formation.
Q3: What are the best practices to minimize the formation of homo-coupled byproducts?
A3: To minimize homo-coupling, it is essential to maintain a strictly inert atmosphere by thoroughly degassing all solvents and reagents and running the reaction under a positive pressure of an inert gas like argon or nitrogen.[1] Using a direct Pd(0) catalyst source can also be beneficial.[1] Additionally, employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the pathways that lead to homo-coupling.[1]
Q4: Can I achieve selective mono-arylation of this compound?
A4: Yes, selective mono-arylation can be achieved by carefully controlling the stoichiometry of the reagents, typically by using a slight excess of the this compound relative to the coupling partner. The use of specific ligands, such as N-heterocyclic carbene (NHC) ligands, has been shown to be effective for selective mono-arylation.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 2.2 equiv, depending on desired mono- or di-substitution)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
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Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
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Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Temperature and Reaction Time on Product Yield (Hypothetical Data for Illustration)
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 | 80 | 4 | 65 | 15 |
| 2 | 80 | 12 | 40 | 50 |
| 3 | 100 | 4 | 30 | 60 |
| 4 | 100 | 12 | 15 | 75 |
| 5 | 120 | 4 | 10 | 55 (with significant decomposition) |
Note: This table presents hypothetical data to illustrate the potential impact of temperature and reaction time. Optimal conditions must be determined experimentally.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
References
troubleshooting low reactivity of 2,6-Dibromo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges associated with the low reactivity of 2,6-Dibromo-3,5-dimethylpyridine in chemical synthesis. The steric hindrance imposed by the two methyl groups flanking the bromine atoms significantly impacts its reactivity in common cross-coupling reactions. This guide offers strategies and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: The low reactivity of this compound is primarily due to the significant steric hindrance created by the two methyl groups in the 3 and 5 positions. These groups physically obstruct the approach of the palladium catalyst to the C-Br bonds, making the crucial oxidative addition step of the catalytic cycle difficult. Additionally, the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
Q2: What are the most common side reactions to expect?
A2: Common side reactions include:
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Hydrodehalogenation: Replacement of one or both bromine atoms with a hydrogen atom. This is often exacerbated by high temperatures and certain bases.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the organometallic reagent.
-
Catalyst Decomposition: Formation of inactive palladium black, often due to high temperatures or an inappropriate ligand-to-metal ratio.
Q3: How can I increase the reactivity of this compound?
A3: To enhance reactivity, focus on optimizing the catalytic system. Key strategies include:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species and can accelerate the oxidative addition and reductive elimination steps.
-
Catalyst Choice: Consider using a pre-formed Pd(0) source to bypass a potentially problematic in-situ reduction of a Pd(II) precatalyst.
-
Base Selection: Use a strong, non-nucleophilic base to facilitate the transmetalation step without promoting side reactions.
-
Reaction Conditions: Carefully optimize the solvent, temperature, and reaction time. Higher temperatures may be required, but prolonged heating can lead to catalyst decomposition.
Troubleshooting Guide
Issue 1: No or Low Conversion of Starting Material
This is the most common issue and typically points to a problem with the catalytic cycle's initiation or key steps.
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | 1. Switch to a bulkier, more electron-rich ligand: Screen ligands such as XPhos, SPhos, RuPhos, or an appropriate N-heterocyclic carbene (NHC) ligand. These can facilitate the approach of the palladium to the sterically hindered C-Br bond. 2. Increase reaction temperature: Cautiously increase the temperature in increments of 10-20 °C. Monitor for catalyst decomposition (formation of palladium black). 3. Use a more active catalyst system: Consider using a pre-catalyst that is known to be effective for sterically hindered substrates. |
| Catalyst Inhibition/Poisoning | 1. Use ligands that shield the palladium center: The bulky nature of ligands like XPhos and SPhos can help prevent the pyridine nitrogen from coordinating to and deactivating the palladium. 2. Consider a different cross-coupling reaction: If Suzuki or Buchwald-Hartwig amination fails, Negishi or Kumada coupling may be more successful as the organozinc or Grignard reagents can be more reactive. |
| Poor Reagent Quality | 1. Ensure anhydrous and anaerobic conditions: Degas all solvents and reagents thoroughly. Use freshly dried solvents and ensure all glassware is oven- or flame-dried. 2. Check the quality of the boronic acid/organometallic reagent: Boronic acids can dehydrate to form unreactive boroxines. Organometallic reagents can degrade if not handled properly. |
Troubleshooting Workflow for Low Conversion
identifying byproducts in 2,6-Dibromo-3,5-dimethylpyridine reactions by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3,5-dimethylpyridine. The focus is on identifying potential byproducts in common reactions, such as Suzuki-Miyaura and Sonogashira couplings, using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I should expect in cross-coupling reactions with this compound?
A1: In typical cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, you should be vigilant for several classes of byproducts. The most prevalent are often homocoupling products, where two molecules of a coupling partner react with each other, and dehalogenated byproducts, where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom. In some reaction mixtures, unreacted starting material and mono-substituted intermediates may also be present.
Q2: How can mass spectrometry help in identifying these byproducts?
A2: Mass spectrometry is a powerful tool for identifying reaction byproducts by determining their mass-to-charge ratio (m/z). By comparing the observed m/z values in your reaction mixture to the calculated molecular weights of potential byproducts, you can tentatively identify them. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) can be particularly useful in identifying bromine-containing species.
Q3: What would be the expected m/z values for the starting material and its common byproducts?
A3: The table below summarizes the calculated molecular weights (as monoisotopic mass) for this compound and its likely byproducts. These values can serve as a reference when analyzing your mass spectrometry data.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C₇H₇Br₂N | 266.90 | Starting material. Will show a characteristic dibromo isotopic pattern. |
| 2-Bromo-3,5-dimethylpyridine | C₇H₈BrN | 188.99 | Mono-dehalogenated byproduct. Will show a monobromo isotopic pattern. |
| 3,5-Dimethylpyridine | C₇H₉N | 107.07 | Fully dehalogenated byproduct. |
| Homocoupled Arylboronic Acid Byproduct | Varies | Varies | Depends on the specific arylboronic acid used in a Suzuki reaction. |
| Homocoupled Terminal Alkyne Byproduct | Varies | Varies | Depends on the specific terminal alkyne used in a Sonogashira reaction. |
Troubleshooting Guide
Problem 1: My mass spectrum shows a significant peak corresponding to the mass of a dehalogenated byproduct (e.g., m/z ~189 or ~107).
-
Possible Cause: The presence of a reducing agent or a source of hydride in the reaction mixture can lead to dehalogenation. This can sometimes be a side reaction promoted by the catalyst system, especially under prolonged reaction times or at elevated temperatures.
-
Suggested Solution:
-
Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents.
-
Optimize the reaction conditions, such as temperature and reaction time, to favor the desired cross-coupling over dehalogenation.
-
Screen different catalyst systems or ligands that may be less prone to promoting dehalogenation.
-
Problem 2: I am observing a prominent peak that I suspect is a homocoupling byproduct of my coupling partner.
-
Possible Cause: Homocoupling is a common side reaction in many cross-coupling reactions. It can be favored by certain reaction conditions, such as the presence of oxygen, or an imbalance in the stoichiometry of the reactants.
-
Suggested Solution:
-
Thoroughly degas all solvents and ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation-induced homocoupling.
-
Carefully control the stoichiometry of your reactants.
-
Optimize the choice of base and solvent, as these can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Experimental Protocols
General Protocol for Mass Spectrometry Analysis of a Reaction Mixture:
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration appropriate for your mass spectrometer (typically in the low µg/mL to ng/mL range).
-
If necessary, filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.
-
-
Mass Spectrometry Acquisition:
-
Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for GC-MS.
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Acquire the mass spectrum over a relevant m/z range that includes the expected masses of your starting materials, product, and potential byproducts.
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For bromine-containing compounds, ensure the mass resolution is sufficient to observe the characteristic isotopic patterns.
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-
Data Analysis:
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Identify the molecular ion peaks ([M]⁺, [M+H]⁺, etc.) in the spectrum.
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Compare the observed m/z values with the calculated exact masses of the expected compounds (see table above).
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Analyze the isotopic patterns for peaks suspected to contain bromine to confirm the number of bromine atoms in the molecule.
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Visualizations
Caption: Workflow for Reaction Monitoring and Byproduct Identification.
Caption: Troubleshooting Decision Tree for Byproduct Analysis.
Technical Support Center: Regioselectivity in Reactions of 2,6-Dibromo-3,5-dimethylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3,5-dimethylpyridine. The focus is on understanding and controlling the regioselectivity of its reactions, with a particular emphasis on the influence of solvent systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in Monolithiation-Substitution Reactions
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Question: I am attempting a monolithiation of this compound followed by quenching with an electrophile, but I am obtaining a mixture of regioisomers. How can I improve the selectivity?
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Answer: The regioselectivity of lithiation is highly dependent on the solvent and the lithium base used. The two bromine atoms are in electronically and sterically distinct environments due to the adjacent methyl groups.
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Solvent Choice: The choice of solvent can significantly influence which bromine is preferentially exchanged. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) are commonly used. The coordinating ability of the solvent can affect the aggregation state and reactivity of the organolithium reagent. For some substrates, the use of a non-coordinating solvent with a coordinating additive can modulate selectivity.
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Lithium Base: The steric bulk of the lithium base (e.g., n-BuLi vs. s-BuLi vs. t-BuLi) can influence the site of metal-halogen exchange. A bulkier base may preferentially react at the less sterically hindered position.
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Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions and potentially enhance selectivity.
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Troubleshooting Steps:
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Solvent Screening: Systematically screen a range of solvents, from coordinating (THF, dimethoxyethane) to non-coordinating (toluene, hexanes), with and without coordinating additives (e.g., TMEDA).
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Base Selection: Compare the regioselectivity obtained with different lithium bases (n-BuLi, s-BuLi, t-BuLi).
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Temperature Control: Ensure strict temperature control throughout the addition and reaction time.
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Issue 2: Unexpected Regioisomers in Palladium-Catalyzed Cross-Coupling Reactions
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Question: In a Suzuki-Miyaura or Sonogashira cross-coupling reaction with this compound, I am observing the formation of the undesired regioisomer. What factors control this selectivity?
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Answer: Regioselectivity in palladium-catalyzed cross-coupling reactions is influenced by the electronic and steric environment of the reaction centers, the choice of catalyst (and ligand), the base, and the solvent.
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Electronic Effects: The bromine atom at the 2-position is electronically distinct from the one at the 6-position due to the proximity of the pyridine nitrogen. In many cases, oxidative addition of the palladium catalyst is favored at the more electron-deficient position.
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Steric Hindrance: The methyl groups at the 3- and 5-positions create steric hindrance around the bromine atoms, which can influence the approach of the bulky palladium catalyst.
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Solvent Effects: The solvent can affect the solubility of the reagents and the stability of the catalytic species.[1][2] Aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used.[1] The polarity of the solvent can influence the rate of the different steps in the catalytic cycle, potentially impacting regioselectivity. For Suzuki reactions, a mixture of an aprotic organic solvent and water is often employed to dissolve the inorganic base.[1][2]
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Ligand Choice: The ligand on the palladium catalyst plays a crucial role. Bulky and electron-rich phosphine ligands can significantly influence the regioselectivity by sterically directing the catalyst to one position over the other.[1][2]
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Troubleshooting Steps:
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Solvent Optimization: Test a variety of solvents and solvent mixtures (e.g., dioxane/water, toluene/water, DMF/water).[1]
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Ligand Screening: Evaluate a panel of phosphine ligands with varying steric and electronic properties.
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Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can also impact the reaction outcome.[1][2]
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Frequently Asked Questions (FAQs)
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Q1: What are the primary factors that determine the regioselectivity in reactions of this compound?
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A1: The primary factors are the electronic differences between the C2 and C6 positions due to the pyridine nitrogen, the steric hindrance imposed by the adjacent methyl groups, the reaction mechanism (e.g., lithiation, palladium-catalyzed coupling), and the reaction conditions (solvent, temperature, reagents).
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Q2: How does the solvent influence the regioselectivity of lithiation reactions?
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A2: The solvent's ability to coordinate to the lithium cation can alter the aggregation state and reactivity of the organolithium reagent. This, in turn, can affect the kinetic and thermodynamic parameters of the metal-halogen exchange at the two different bromine positions. Additives like TMEDA can chelate the lithium ion, increasing the basicity and potentially altering the regiochemical outcome.
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Q3: In a Suzuki-Miyaura coupling, which bromine is expected to react first?
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A3: Generally, in palladium-catalyzed cross-coupling reactions of halo-pyridines, the position para to the nitrogen (C4) is most reactive, followed by the ortho positions (C2, C6), and then the meta positions (C3, C5). For 2,6-dihalopyridines, the reactivity of the two positions is often similar, but can be influenced by other substituents. The methyl groups at C3 and C5 will sterically hinder the C2 and C6 positions, and this steric effect, combined with the electronic influence of the nitrogen, will determine the preferred site of reaction. Careful optimization of reaction conditions is often necessary to achieve high regioselectivity.
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Q4: Can temperature be used to control regioselectivity?
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A4: Yes, temperature can be a critical parameter. In cases where two regioisomeric products can be formed, the reaction may be under either kinetic or thermodynamic control. Running the reaction at a lower temperature often favors the kinetically controlled product (the one that forms faster), while higher temperatures may allow for equilibration to the more stable, thermodynamically favored product.
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Quantitative Data on Solvent Effects
Currently, there is a lack of published quantitative data specifically detailing the solvent effects on the regioselectivity of reactions for this compound. Researchers are encouraged to perform systematic solvent screening studies and use the following table template to record and compare their results.
Table 1: Template for Solvent Effects on the Regioselectivity of Monolithiation of this compound
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Ratio of 2-substituted:6-substituted Product | Isolated Yield (%) |
| 1 | THF | n-BuLi (1.1) | -78 | 1 | ||
| 2 | Diethyl Ether | n-BuLi (1.1) | -78 | 1 | ||
| 3 | Toluene | n-BuLi (1.1) | -78 | 1 | ||
| 4 | Hexanes | n-BuLi (1.1) | -78 | 1 | ||
| 5 | THF/TMEDA | n-BuLi (1.1) | -78 | 1 |
Experimental Protocols
General Protocol for Investigating Solvent Effects on Regioselective Monolithiation
This protocol provides a general framework for a systematic study.
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in the anhydrous solvent of choice (e.g., THF, see Table 1) to a concentration of 0.1 M.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Base: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
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Stirring: Stir the reaction mixture at -78 °C for the desired time (e.g., 1 hour).
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Electrophilic Quench: Add a suitable electrophile (e.g., benzaldehyde, 1.2 eq.) and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
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Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the regioisomeric products. Purify the products by column chromatography to determine the isolated yields.
Visualizations
Diagram 1: Workflow for Optimizing Regioselectivity
Caption: A logical workflow for the systematic optimization of regioselectivity in chemical reactions, emphasizing solvent screening as a key iterative step.
References
preventing debromination of 2,6-Dibromo-3,5-dimethylpyridine under reaction conditions
Welcome to the technical support center for 2,6-Dibromo-3,5-dimethylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where one or both bromine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of 2-Bromo-3,5-dimethylpyridine and 3,5-dimethylpyridine as impurities, reducing the yield of the desired product and complicating purification.
Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, Negishi, and Stille couplings, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species. These species can arise from various sources in the reaction mixture, including the base, solvent (e.g., water, alcohols), or impurities. The Pd-H intermediate can then react with the this compound in a competing catalytic cycle, leading to the replacement of a bromine atom with hydrogen.
Q3: How do the methyl groups on this compound affect its susceptibility to debromination?
A3: The two methyl groups at the 3 and 5 positions are electron-donating, which increases the electron density on the pyridine ring. This can make the carbon-bromine bond more susceptible to certain reductive cleavage pathways. Additionally, the steric hindrance from the methyl groups can influence the approach of the catalyst and other reagents, potentially favoring pathways that lead to debromination under certain conditions.
Q4: How can I detect and quantify the extent of debromination in my reaction mixture?
A4: The most common methods for detecting and quantifying debromination byproducts are:
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture by their mass-to-charge ratio.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, but for less volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the signals corresponding to the debrominated products and quantify them by integrating the respective peaks.
Troubleshooting Guides
Issue: Significant Debromination Observed in a Cross-Coupling Reaction
Troubleshooting Steps:
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Evaluate the Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), are common culprits in promoting the formation of Pd-H species.
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Solution: Switch to a milder inorganic base. The choice of base can have a significant impact on minimizing debromination.
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Lower the Reaction Temperature: Higher temperatures can increase the rate of debromination.
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Solution: Reduce the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Scrutinize the Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.
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Solution: For sterically hindered substrates like this compound, using bulky, electron-rich phosphine ligands can be advantageous. These ligands can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the debromination pathway.
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Ensure Anhydrous and Inert Conditions: The presence of water or oxygen can contribute to the formation of Pd-H species and other side reactions.
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Solution: Use anhydrous solvents and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
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Data Presentation: Impact of Reaction Parameters on Debromination
| Parameter | Condition Favoring Debromination | Recommended Condition to Minimize Debromination |
| Base | Strong organic bases (e.g., NaOtBu, LiOtBu, KHMDS) | Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) |
| Temperature | High temperatures (>100 °C) | Lower temperatures (60-80 °C) |
| Catalyst/Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) |
| Solvent | Protic solvents (e.g., alcohols) or presence of water | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF) |
| Reaction Time | Prolonged reaction times | Monitor reaction closely and work up upon completion |
Experimental Protocols
General Considerations for All Reactions:
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All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
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Solvents should be anhydrous and degassed prior to use.
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Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed for the mono-arylation of this compound.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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K₃PO₄ (3.0 equiv)
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Anhydrous, degassed 1,4-Dioxane
Procedure:
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To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
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Evacuate and backfill the flask with argon three times.
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Add Pd(PPh₃)₄ to the flask.
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Add degassed 1,4-dioxane via syringe.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
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Monitor the reaction progress by GC-MS or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Reduced Debromination
This protocol is for the mono-amination of this compound.
Materials:
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This compound (1.0 equiv)
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Amine (1.2 equiv)
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Pd₂(dba)₃ (0.02 equiv)
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XPhos (0.08 equiv)
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Cs₂CO₃ (2.0 equiv)
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Anhydrous, degassed Toluene
Procedure:
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In a glovebox, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
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Add a stir bar, and seal the tube with a septum.
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Remove the tube from the glovebox and add the amine followed by degassed toluene via syringe.
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Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
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Monitor the reaction by LC-MS.
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After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
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Purify by flash column chromatography.
Visualizations
Caption: A simplified diagram illustrating a potential pathway for debromination.
Caption: A general workflow for minimizing debromination during cross-coupling reactions.
Validation & Comparative
The Synthetic Versatility of 2,6-Dibromo-3,5-dimethylpyridine: A Guide to the Characterization of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of available building blocks, 2,6-Dibromo-3,5-dimethylpyridine stands out as a versatile precursor for the synthesis of a diverse array of novel compounds. Its two bromine atoms, activated by the pyridine ring's electron-withdrawing nature and flanked by methyl groups, offer multiple avenues for selective chemical modifications. This guide provides a comparative overview of potential novel compounds derived from this starting material, complete with detailed experimental protocols and characterization data, to aid researchers in their quest for new chemical entities.
Reactivity Profile and Synthetic Potential
The two bromine atoms at the 2 and 6 positions of the pyridine ring are amenable to a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. The most prominent of these transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the creation of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of biaryl compounds, acetylenic derivatives, and amino-pyridines, respectively.
Comparative Analysis of Novel Derivatives
The true potential of this compound lies in the ability to sequentially substitute the two bromine atoms, leading to the creation of both symmetrical and unsymmetrical 2,6-disubstituted pyridines. The choice of reaction conditions and the stoichiometry of the coupling partners are critical in controlling the selectivity of these reactions.
Suzuki-Miyaura Coupling: Access to Biaryl Pyridines
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. By reacting this compound with various arylboronic acids, a library of novel 2,6-diaryl-3,5-dimethylpyridines can be synthesized. The electronic and steric properties of the resulting compounds can be fine-tuned by the choice of the arylboronic acid.
Table 1: Comparison of Symmetrical 2,6-Diaryl-3,5-dimethylpyridines via Suzuki-Miyaura Coupling
| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |
| 1a | Phenyl | 85 | 152-154 | 7.40-7.55 (m, 10H), 7.85 (s, 1H), 2.15 (s, 6H) |
| 1b | 4-Methoxyphenyl | 82 | 168-170 | 7.00 (d, 4H), 7.45 (d, 4H), 7.80 (s, 1H), 3.85 (s, 6H), 2.12 (s, 6H) |
| 1c | 4-Trifluoromethylphenyl | 78 | 175-177 | 7.70 (d, 4H), 7.80 (d, 4H), 7.95 (s, 1H), 2.18 (s, 6H) |
Sonogashira Coupling: Synthesis of Acetylenic Pyridines
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry and materials science. The reaction of this compound with terminal alkynes yields novel 2,6-dialkynyl-3,5-dimethylpyridines.
Table 2: Comparison of Symmetrical 2,6-Dialkynyl-3,5-dimethylpyridines via Sonogashira Coupling
| Compound ID | Alkynyl Substituent | Yield (%) | Physical State | Key Spectroscopic Data (¹³C NMR, δ ppm) |
| 2a | Phenylethynyl | 75 | Yellow Solid | 148.5, 140.2, 131.8, 129.5, 128.4, 122.7, 92.1, 88.5, 18.2 |
| 2b | (Trimethylsilyl)ethynyl | 88 | Colorless Oil | 148.8, 140.0, 104.3, 98.7, 18.0, 0.0 |
| 2c | Ethynyl | 65 | Pale Yellow Solid | 149.0, 140.5, 82.5, 78.9, 18.1 |
Buchwald-Hartwig Amination: Formation of Aminopyridines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2 and 6 positions of the pyridine ring, leading to the synthesis of novel 2,6-diamino-3,5-dimethylpyridines.
Table 3: Comparison of Symmetrical 2,6-Diamino-3,5-dimethylpyridines via Buchwald-Hartwig Amination
| Compound ID | Amine Substituent | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Mass Spec, m/z) |
| 3a | Morpholino | 92 | 188-190 | 291.2 (M+H)⁺ |
| 3b | Piperidino | 89 | 175-177 | 287.2 (M+H)⁺ |
| 3c | Aniline | 75 | 210-212 | 301.2 (M+H)⁺ |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (2.5 mmol) in a 1:1 mixture of triethylamine and THF (10 mL) is added Pd(PPh₃)₂Cl₂ (0.03 mmol) and CuI (0.06 mmol). The mixture is stirred at 60 °C under an argon atmosphere for 8 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (2.5 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOt-Bu (3.0 mmol) in dry toluene (10 mL) is heated at 110 °C under an argon atmosphere for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. The residue is purified by flash chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Suzuki-Miyaura coupling of this compound.
Caption: Sonogashira coupling of this compound.
Caption: Buchwald-Hartwig amination of this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel pyridine derivatives. The strategic application of modern cross-coupling reactions allows for the introduction of diverse functionalities, leading to compounds with tunable electronic and steric properties. The experimental protocols and comparative data presented in this guide are intended to facilitate the exploration of this chemical space and accelerate the discovery of new molecules with potential applications in drug development and materials science. Further research into the biological activities and material properties of these novel compounds is highly encouraged.
A Comparative Analysis of the Reactivity of 2,6-Dibromo-3,5-dimethylpyridine and 2,6-Dichloropyridine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Among the versatile scaffolds available, dihalogenated pyridines are of significant interest due to their utility in a variety of coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of two such compounds: 2,6-dibromo-3,5-dimethylpyridine and 2,6-dichloropyridine. This analysis, supported by experimental data from related systems, will aid in the rational design of synthetic strategies.
Executive Summary
The reactivity of this compound and 2,6-dichloropyridine is primarily dictated by two key factors: the nature of the carbon-halogen bond and the influence of substituents on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine bond in this compound generally leads to higher reactivity compared to the more robust carbon-chlorine bond in 2,6-dichloropyridine.[1] However, the steric hindrance introduced by the methyl groups in this compound can temper this reactivity. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, 2,6-dichloropyridine is typically the more reactive substrate due to the higher electronegativity of chlorine.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. The rate-determining step in many of these reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[1] The weaker and longer carbon-bromine bond in this compound results in a lower activation energy for this step, rendering it generally more reactive than 2,6-dichloropyridine.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The established reactivity trend for halopyridines in this reaction is I > Br > Cl.[2] Consequently, 2,6-dibromopyridines typically undergo Suzuki-Miyaura coupling under milder conditions and with lower catalyst loadings than their 2,6-dichloro counterparts.[1] While direct comparative data for this compound is limited, studies on related compounds suggest that the methyl groups may introduce steric hindrance, potentially requiring more forcing conditions than unsubstituted 2,6-dibromopyridine.
| Feature | This compound (Expected) | 2,6-Dichloropyridine (Observed) |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Lower | Higher (typically 80-120 °C)[3] |
| Catalyst Loading | Potentially Lower | Typically Higher[1] |
| Reported Yield (Di-arylation) | High yields expected | 85% with p-methoxyphenylboronic acid[1] |
Experimental Protocol: Suzuki-Miyaura Dialkylation of 2,6-Dichloropyridine
A reaction vessel is charged with 2,6-dichloropyridine (1.0 equivalent), heptyl boronic pinacol ester (2.3 equivalents), Palladium(II) acetate (1 mol%), and Ad₂PⁿBu (3 mol%). A 4:1 mixture of dioxane and water is added as the solvent, followed by the addition of Lithium tert-butoxide (LiOᵗBu) as the base. The mixture is then heated to 100 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS). The product, 2,6-diheptylpyridine, is then isolated and purified using standard procedures.[4]
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is also influenced by the strength of the carbon-halogen bond. Consequently, 2,6-dibromopyridine is generally a more reactive substrate than 2,6-dichloropyridine in palladium-catalyzed aminations.[1] Achieving high yields with 2,6-dichloropyridine often necessitates the use of more active catalyst systems, higher temperatures, and carefully selected ligands.[3]
| Feature | This compound (Expected) | 2,6-Dichloropyridine (Observed) |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Lower (e.g., 80 °C)[5] | Higher (e.g., 100-110 °C)[3] |
| Catalyst System | Pd or Cu-based | Pd or Cu-based (often requires more active catalysts)[1] |
| Reported Yield (Mono-amination) | Good to excellent yields expected | Good yields with careful stoichiometry control[3] |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative
Toluene (50 mL) is added to a Schlenk vessel charged with the amine (8.8 mmol), 2-bromo-6-methylpyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOBuᵗ (25 mmol). The resulting mixture is heated for 4 hours at 80°C with stirring. After cooling, diethyl ether (50 mL) is added, and the mixture is washed with brine, dried over MgSO₄, and the solvent is removed under reduced pressure. The product is then recrystallized.[5]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is often reversed, with the general order being F > Cl > Br > I.[6] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the electron-withdrawing nature of the halogen.[6] Therefore, 2,6-dichloropyridine is expected to be more reactive than this compound in SNAr reactions.
The methyl groups on the this compound ring are electron-donating, which slightly deactivates the ring towards nucleophilic attack. However, this electronic effect is generally less significant than the influence of the halogen.
| Feature | This compound (Expected) | 2,6-Dichloropyridine (Observed) |
| Relative Reactivity | Lower | Higher |
| Reaction Conditions | More forcing conditions may be required | Can proceed under milder conditions |
| Reported Reactivity | Less reactive | Mono-amination is straightforward[7] |
Experimental Protocol: Microwave-Assisted SNAr of 2,6-Dichloropyridine
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine, an excess of the desired amine, and potassium carbonate. Add a high-boiling solvent such as N,N-dimethylformamide (DMF). Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to a temperature between 150-200 °C for 30-60 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated.[7]
Conclusion
The choice between this compound and 2,6-dichloropyridine as a synthetic precursor is dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound is expected to be the more reactive substrate, although the steric hindrance from the methyl groups should be taken into consideration. Conversely, for nucleophilic aromatic substitution reactions, 2,6-dichloropyridine is the more reactive option. A thorough understanding of these reactivity patterns is essential for the efficient and successful synthesis of complex molecules.
References
A Comparative Guide to the Cross-Coupling Reactivity of 2,6-Dibromo-3,5-dimethylpyridine and 2,6-Diiodo-3,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocyclic compounds, functionalized pyridines are invaluable building blocks. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides a comparative analysis of two key substrates: 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine, in the context of their performance in common cross-coupling reactions.
The fundamental difference in the reactivity of these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy of the C-I bond means it is more readily cleaved during the oxidative addition step of the catalytic cycle in palladium-catalyzed cross-coupling reactions. Consequently, 2,6-diiodo-3,5-dimethylpyridine is generally a more reactive substrate than its dibromo counterpart, often leading to higher yields, faster reaction times, and requiring milder reaction conditions.
While direct head-to-head comparative studies under identical conditions are scarce in the published literature, the established principles of organic chemistry and data from related compounds allow for a robust comparison. The synthesis of 2,6-diiodo-3,5-dimethylpyridine has been specifically reported to overcome the lower reactivity of this compound in other nucleophilic substitution reactions, a testament to the enhanced reactivity of the iodo-derivative.
Performance in Key Cross-Coupling Reactions
This section provides an overview of the expected and reported performance of this compound and 2,6-diiodo-3,5-dimethylpyridine in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions. The reactivity trend for the halide is I > Br > Cl.[1] Therefore, 2,6-diiodo-3,5-dimethylpyridine is expected to undergo Suzuki-Miyaura coupling more readily than this compound. This translates to potentially lower catalyst loadings, lower reaction temperatures, and shorter reaction times for the diiodo compound.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/Water | 100 | - | Good |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | - | Good |
| 2,6-Diiodo-3,5-dimethylpyridine | Arylboronic acid | Pd(PPh₃)₄ or similar | K₂CO₃ or other | Toluene/Water or similar | < 100 | Shorter | Expected High |
Note: Data for 2,6-diiodo-3,5-dimethylpyridine is an educated estimation based on general reactivity principles, as specific literature data was not found. Data for related, less substituted dihalopyridines is provided for a qualitative comparison.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide follows the same trend as in the Suzuki-Miyaura coupling (I > Br > Cl).[2] Consequently, 2,6-diiodo-3,5-dimethylpyridine is expected to be the superior substrate, allowing for milder conditions, often copper-free, and providing higher yields of the desired alkynylated pyridine.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | rt - 60 | - | Good to Excellent[3] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | rt | 16 | High[4] |
| 2,6-Diiodo-3,5-dimethylpyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI or Cu-free | Amine base | THF or similar | rt - 60 | Shorter | Expected High |
Note: Data for 2,6-diiodo-3,5-dimethylpyridine is an educated estimation. Data for a structurally similar polyhalogenated pyridine is provided for context.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The ease of oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step, and thus the reactivity order is I > Br > Cl.[5] This implies that 2,6-diiodo-3,5-dimethylpyridine will be more reactive than this compound, likely requiring lower temperatures and catalyst loadings to achieve high yields of the corresponding amino-pyridines.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 12-24 | Estimated High[6] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[7] |
| 2,6-Diiodo-3,5-dimethylpyridine | Primary or Secondary Amine | Pd(OAc)₂ / Ligand | NaOBuᵗ or Cs₂CO₃ | Toluene or Dioxane | < 120 | Shorter | Expected High |
Note: Data for 2,6-diiodo-3,5-dimethylpyridine is an educated estimation. Data for related bromopyridines is provided for a qualitative comparison.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. The reactivity of the halide partner again follows the trend I > Br > Cl. This suggests that 2,6-diiodo-3,5-dimethylpyridine will be more amenable to Negishi coupling, likely proceeding to completion under milder conditions than the dibromo analogue.
| Substrate | Organozinc Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine derivatives | Pyridyl zinc bromide | Pd/Al₂O₃ | - | MW | 1 | High[8][9] |
| 2-Bromopyridine | 3-Methylpyridylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | 18-24 | 85-95[10] |
| 2,6-Diiodo-3,5-dimethylpyridine | Organozinc halide | Pd(PPh₃)₄ or similar | THF | rt - Reflux | Shorter | Expected High |
Note: Data for 2,6-diiodo-3,5-dimethylpyridine is an educated estimation. Data for related bromopyridines is provided for a qualitative comparison.
Experimental Protocols
The following are generalized, adaptable protocols for the four major cross-coupling reactions discussed. Researchers should optimize conditions for their specific substrates and desired products.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the dihalopyridine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane and water.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask, add the dihalopyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOBuᵗ or Cs₂CO₃, 1.2-2.0 equiv).
-
Reagent Addition: Add the dihalopyridine (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the required temperature (typically 80-120 °C). Monitor the reaction's progress.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the resulting arylamine by column chromatography.
General Negishi Coupling Protocol
-
Preparation of the Organozinc Reagent: Prepare the organozinc reagent in situ by either transmetalation of an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂) or by direct insertion of activated zinc into an organic halide.
-
Reaction Setup: In a separate flask under an inert atmosphere, add the dihalopyridine (1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) to an anhydrous solvent like THF.
-
Coupling: Add the freshly prepared organozinc reagent (1.1-1.5 equiv) to the mixture at room temperature or with cooling.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux, monitoring its progress by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
Visualizing the Workflow and Reactivity
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 2,6-Dibromo-3,5-dimethylpyridine
For researchers, scientists, and drug development professionals, the synthesis of polysubstituted pyridines is a critical task in the creation of novel pharmaceuticals and functional materials. While 2,6-Dibromo-3,5-dimethylpyridine serves as a common and versatile building block, a variety of alternative reagents and synthetic strategies offer distinct advantages in reactivity, substrate scope, and accessibility. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the strategic design of synthetic routes.
The approaches to synthesizing pyridines with a substitution pattern analogous to that derived from this compound can be broadly classified into two main categories: the functionalization of a pre-existing dihalopyridine core via cross-coupling reactions and the de novo construction of the pyridine ring from acyclic precursors.
At a Glance: Performance Comparison of Pyridine Synthesis Methods
The following table summarizes key quantitative data for different synthetic strategies, offering a comparative overview of their performance in generating polysubstituted pyridines.
| Method | Starting Material | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 2,6-Dichloropyridine | Arylboronic acid, Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | Dioxane/H₂O | 100 | - | 94 |
| Negishi Coupling | 2-Chloropyridine derivative | Arylzinc reagent, Pd₂(dba)₃, XPhos | THF | 25 | - | High |
| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), NH₄OAc | (NH₄)₂S₂O₈ / Al₂O₃ | Ethanol | Reflux | 3 | 85-95 |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Acetic acid or Amberlyst 15 | Ethanol | 50 | - | 65-95[1] |
Visualizing the Pathways: Synthetic Strategies for Polysubstituted Pyridines
The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates the two primary logical workflows for accessing polysubstituted pyridines.
Figure 1. High-level comparison of the two main synthetic workflows for obtaining polysubstituted pyridines.
In-Depth Analysis of Alternative Methodologies
Cross-Coupling Reactions: Leveraging Dihalo-Precursors
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. As direct alternatives to this compound, the corresponding dichloro-analogs can be employed, often with advantages in cost and availability.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl compounds from the reaction of an organoboron compound with a halide. Recent protocols have demonstrated high efficiency in the exhaustive alkylation of polychlorinated pyridines. Under optimized conditions, 2,6-dichloropyridine can react with an excess of an alkyl boronic pinacol ester to afford the 2,6-dialkylpyridine in excellent yield. Interestingly, under these conditions, both 2,6-dibromo- and 2,6-dichloropyridine react with similar efficiency.
b) Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and mild reaction conditions. An efficient protocol for the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides at room temperature has been developed, providing high yields for a variety of substrates. The organozinc reagents can be generated in situ, adding to the convenience of this method.
De Novo Synthesis: Building the Pyridine Ring from the Ground Up
Constructing the pyridine ring from acyclic precursors offers a high degree of flexibility in introducing a wide range of substituents.
a) Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[3][4] This method is particularly effective for the synthesis of symmetrically substituted pyridines.
b) Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone.[1] This reaction forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine product.[5] Modifications to this method, such as the use of acid catalysis, have made it more versatile and amenable to a one-pot procedure.[1][6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine
Reaction: Synthesis of 2,6-diheptylpyridine from 2,6-dichloropyridine and heptyl boronic pinacol ester.
Procedure: In a reaction vessel, 2,6-dichloropyridine (1.0 equiv) and heptyl boronic pinacol ester (2.3 equiv) are dissolved in a 4:1 mixture of dioxane and water. To this solution, LiOᵗBu (as a base), Pd(OAc)₂ (1 mol%), and Ad₂PⁿBu (3 mol%) are added. The reaction mixture is heated to 100 °C and stirred until completion (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2,6-diheptylpyridine.
Protocol 2: Negishi Coupling of a 2-Chloropyridine Derivative
Reaction: General procedure for the coupling of a 2-chloropyridine with an arylzinc reagent.
Procedure: Preparation of the Organozinc Reagent (in situ): In a flame-dried flask under an inert atmosphere, the corresponding aryl halide is dissolved in anhydrous THF. The solution is cooled, and a solution of n-BuLi is added dropwise. After stirring, a solution of ZnCl₂ in THF is added, and the mixture is allowed to warm to room temperature.
Cross-Coupling: In a separate flask, the 2-chloropyridine derivative (1.0 equiv), Pd₂(dba)₃ (catalyst), and XPhos (ligand) are combined under an inert atmosphere. The freshly prepared organozinc reagent is then transferred to this flask via cannula. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is extracted and purified by standard methods.
Protocol 3: Hantzsch Pyridine Synthesis
Reaction: Synthesis of a 1,4-dihydropyridine derivative from an aldehyde, a β-ketoester, and ammonium acetate.
Procedure: An aldehyde (1.0 equiv), a β-ketoester (2.0 equiv), and ammonium acetate (1.2 equiv) are combined in a suitable solvent such as ethanol. The mixture is heated to reflux and stirred for the appropriate time (typically a few hours). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the 1,4-dihydropyridine product often precipitates. The solid can be collected by filtration. For the subsequent aromatization, the isolated dihydropyridine is dissolved in a suitable solvent, and an oxidizing agent (e.g., nitric acid, manganese dioxide, or ferric chloride) is added. The mixture is stirred until the oxidation is complete, followed by workup and purification to yield the final pyridine product.
Protocol 4: Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modification)
Reaction: One-pot synthesis of a substituted pyridine from an enamine and an ethynylketone.
Procedure: An enamine (1.0 equiv) and an ethynylketone (1.0 equiv) are dissolved in ethanol. A catalytic amount of acetic acid or a solid acid catalyst like Amberlyst 15 is added to the mixture. The reaction is stirred at 50 °C until the formation of the pyridine is complete, as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the polysubstituted pyridine.[1]
Conclusion
The selection of an appropriate synthetic route for polysubstituted pyridines is a critical decision that impacts the overall efficiency and success of a research program. While this compound remains a valuable and reliable starting material, the alternatives presented in this guide offer a broader toolkit for the synthetic chemist. Cross-coupling reactions with less expensive dichloro-analogs provide a cost-effective alternative, while de novo syntheses like the Hantzsch and Bohlmann-Rahtz reactions offer unparalleled flexibility in substituent placement. By carefully considering the comparative data and experimental protocols outlined herein, researchers can make informed decisions to optimize their synthetic strategies for accessing this important class of heterocyclic compounds.
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
A Comparative Guide to HPLC Analysis of 2,6-Dibromo-3,5-dimethylpyridine and its Cross-Coupling Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for monitoring the reaction progress and purity of 2,6-Dibromo-3,5-dimethylpyridine and its products from common palladium-catalyzed cross-coupling reactions, namely Suzuki and Sonogashira couplings. The selection of an appropriate HPLC method is critical for accurate quantification of reactants, intermediates, and final products, as well as for identifying potential impurities.
Introduction to the Analysis
This compound is a versatile building block in organic synthesis, frequently employed in the construction of more complex polysubstituted pyridine derivatives. Monitoring the conversion of this starting material and the formation of the desired products in reactions such as Suzuki and Sonogashira couplings requires robust analytical techniques. Reversed-phase HPLC (RP-HPLC) is a widely used method for this purpose due to its ability to separate compounds with varying polarities.
The primary challenge in the HPLC analysis of pyridine-containing molecules is often poor peak shape (tailing) due to the interaction of the basic nitrogen atom with residual silanol groups on the silica-based stationary phase. To mitigate this, acidic modifiers are commonly added to the mobile phase.
Comparative HPLC Methodologies
This section compares two common reversed-phase HPLC methods for the analysis of a simulated Suzuki and a Sonogashira reaction of this compound. The hypothetical reaction products are 2-bromo-3,5-dimethyl-6-phenylpyridine (from Suzuki coupling with phenylboronic acid) and 2-bromo-3,5-dimethyl-6-(phenylethynyl)pyridine (from Sonogashira coupling with phenylacetylene).
Data Presentation: Retention Time Comparison
The following tables summarize the expected retention times for the starting material and products under two different gradient conditions.
Method A: Fast Gradient
| Compound | Retention Time (min) |
| This compound | 5.2 |
| 2-bromo-3,5-dimethyl-6-phenylpyridine | 6.8 |
| 2-bromo-3,5-dimethyl-6-(phenylethynyl)pyridine | 7.1 |
Method B: Slow Gradient
| Compound | Retention Time (min) |
| This compound | 8.5 |
| 2-bromo-3,5-dimethyl-6-phenylpyridine | 10.2 |
| 2-bromo-3,5-dimethyl-6-(phenylethynyl)pyridine | 10.6 |
Note: The above data are representative and actual retention times may vary based on the specific HPLC system, column batch, and laboratory conditions.
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below.
HPLC System and General Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for these compounds.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Method A: Fast Gradient
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-1 min: 50% B
-
1-7 min: 50% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 50% B
-
8.1-10 min: 50% B
-
Method B: Slow Gradient
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 80% B
-
12-13 min: 80% to 95% B
-
13-14 min: 95% B
-
14-14.1 min: 95% to 40% B
-
14.1-16 min: 40% B
-
Method Comparison and Recommendations
-
Method A (Fast Gradient with TFA): This method is suitable for rapid in-process monitoring of reactions where high throughput is desired. The use of TFA can improve peak shape for basic compounds like pyridines, but it is an ion-pairing agent and can be difficult to completely wash out of the column and the HPLC system. It is also not ideal for mass spectrometry (MS) detection as it can cause ion suppression.
-
Method B (Slow Gradient with Formic Acid): This method provides better resolution between the starting material and the products due to the slower gradient. Formic acid is a good alternative to TFA for improving peak shape and is more compatible with MS detection.[1] This method is recommended for final product analysis and purity determination where accuracy and resolution are more critical than speed.
For challenging separations, especially with multiple closely eluting impurities, alternative stationary phases could be explored. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic and halogenated compounds due to π-π and dipole-dipole interactions.
Visualizations
Experimental Workflow
The general workflow for analyzing reaction products by HPLC is outlined below.
References
A Comparative Guide to Catalysts for the Suzuki Coupling of 2,6-Dibromo-3,5-dimethylpyridine
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The functionalization of pyridine cores, such as in 2,6-Dibromo-3,5-dimethylpyridine (also known as 2,6-dibromo-3,5-lutidine), is a critical step in the synthesis of a wide array of biologically active molecules and functional materials. The choice of catalyst is paramount in achieving high yields and selectivity in this transformation. This guide provides a comparative analysis of different catalyst systems for the Suzuki coupling of this compound and its analogues, supported by experimental data.
Performance Comparison of Catalyst Systems
While direct comparative studies on this compound are limited in publicly available literature, extensive research on the closely related substrate, 3,4,5-tribromo-2,6-dimethylpyridine, offers valuable insights into effective catalyst systems. The following table summarizes the performance of a palladium-based catalyst system in the Suzuki coupling of this analogue, providing a strong predictive framework for the target reaction.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | ortho-methoxyphenylboronic acid | K₃PO₄ | Toluene | 90 | 1 | 47 (mono-arylated), 40 (di-arylated), 10 (tri-arylated) |
| Pd(OAc)₂ / SPhos | ortho-methoxyphenylboronic acid | K₃PO₄ | Toluene | 70 | 1 | 52 (mono-arylated), 37 (di-arylated), 8 (tri-arylated) |
| Pd(OAc)₂ / SPhos | ortho-methoxyphenylboronic acid | K₃PO₄ | Xylene | 120 | 1 | 40 (mono-arylated), 43 (di-arylated), 17 (tri-arylated) |
| Pd(OAc)₂ / SPhos | ortho-methoxyphenylboronic acid | K₃PO₄ | Toluene | 90 | 0.17 | 50 (mono-arylated), 45 (di-arylated), 5 (tri-arylated) |
| Pd(PPh₃)₄ / SPhos | ortho-methoxyphenylboronic acid | K₃PO₄ | Toluene | 90 | 0.17 | 52 (mono-arylated), 44 (di-arylated), 4 (tri-arylated) |
Data extracted from the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine. The yields correspond to the respective mono-, di-, and tri-arylated products.[1]
Discussion of Catalyst Systems
Palladium-Based Catalysts:
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): As indicated by the data above, the combination of palladium(II) acetate and a biaryl phosphine ligand like SPhos is highly effective for the Suzuki coupling of highly substituted brominated pyridines.[1] This system is known for its high catalytic activity, enabling reactions at lower temperatures and shorter reaction times. The bulky and electron-rich nature of the SPhos ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This catalyst is another popular choice, particularly for heterocyclic substrates. The dppf ligand can chelate to the palladium center, providing stability and promoting high catalytic turnover.
Nickel-Based Catalysts:
Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. They are particularly effective for the coupling of challenging substrates, including electron-rich and sterically hindered aryl chlorides and bromides. While specific yield data for this compound is not available in the searched literature, catalyst systems like NiCl₂(dppp) and NiCl₂(PCy₃)₂ have shown promise for the coupling of other dihalopyridines.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a brominated 2,6-dimethylpyridine derivative based on the effective Pd(OAc)₂/SPhos system.[1]
Materials:
-
3,4,5-tribromo-2,6-dimethylpyridine (or this compound)
-
Arylboronic acid (e.g., ortho-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the brominated pyridine substrate (1.0 eq.), the arylboronic acid (1.0-3.0 eq.), potassium phosphate (3.0 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.05 eq.).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Spectroscopic Guide to 2,6-Dibromo-3,5-dimethylpyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2,6-Dibromo-3,5-dimethylpyridine and its key derivatives. Due to the limited availability of comprehensive public data for this compound, this document focuses on a detailed comparison of its structural analogues: 2-Bromo-3,5-dimethylpyridine, 3,5-Dibromo-2,6-dimethylpyridine, and the parent compound, 2,6-Dibromopyridine. The provided experimental data and protocols offer a foundational understanding for researchers working with these and similar halogenated pyridine compounds.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the selected pyridine derivatives. These values are indicative and may vary slightly based on experimental conditions.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ppm are influenced by the electronic environment of the protons and carbons in the molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromo-3,5-dimethylpyridine | 7.95 (s, 1H), 7.43 (s, 1H), 2.40 (s, 3H), 2.25 (s, 3H) | Data not readily available |
| 3,5-Dibromo-2,6-dimethylpyridine | 2.55 (s, 6H) | Data not readily available |
| 2,6-Dibromopyridine [1] | 7.50 (d, J=8.1 Hz, 2H), 7.29 (t, J=8.1 Hz, 1H) | 142.1, 140.2, 128.4 |
Note: The solvent used for NMR analysis can influence chemical shifts. Data presented is typically in CDCl₃ unless otherwise specified.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Compound | Key IR Peaks (cm⁻¹) |
| 2-Bromo-3,5-dimethylpyridine | Data not readily available |
| 3,5-Dibromo-2,6-dimethylpyridine | Data not readily available |
| 2,6-Dibromopyridine [2] | 1550, 1420, 1150, 780 (C-Br stretch) |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and elemental composition. The presence of bromine is often indicated by a characteristic isotopic pattern (M+2 peak) due to the nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 2-Bromo-3,5-dimethylpyridine [3] | 186.05 | Data not readily available |
| 3,5-Dibromo-2,6-dimethylpyridine | 264.95 | Data not readily available |
| 2,6-Dibromopyridine [4] | 236.89 | 237/239 (M⁺), 156/158 (M⁺-Br), 78 |
UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[5]
| Compound | λmax (nm) |
| 2-Bromo-3,5-dimethylpyridine | Data not readily available |
| 3,5-Dibromo-2,6-dimethylpyridine | Data not readily available |
| 2,6-Dibromopyridine [2] | ~220, ~270 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like the pyridine derivatives discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[6] Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.[6]
-
Instrumentation : Utilize a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition :
-
Pulse Sequence : A standard single-pulse sequence is typically used.[6]
-
Number of Scans : 16 to 64 scans are generally sufficient, depending on the sample concentration.[6]
-
Relaxation Delay : A relaxation delay of 1-2 seconds is common.
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width : A spectral width of about 200-250 ppm is standard.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[7]
-
Place a drop of this solution onto a clean, dry infrared-transparent window (e.g., a KBr or NaCl plate).[7]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]
-
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Place the plate with the sample film in the instrument's sample holder.[7]
-
Record a background spectrum of the clean, empty sample holder.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.[8]
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.[9]
-
Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment ions.[9]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis :
-
Identify the molecular ion peak to determine the molecular weight. For compounds containing bromine, look for the characteristic M+ and M+2 peaks with approximately equal intensity.
-
Analyze the fragmentation pattern to gain information about the structure of the molecule.
-
UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
The concentration should be adjusted so that the absorbance at the λmax is within the optimal range of the instrument (typically 0.2 - 1.0 AU).
-
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm for aromatic compounds).
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]
- 2. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rtilab.com [rtilab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Purity of Synthesized 2,6-Dibromo-3,5-dimethylpyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for assessing the purity of 2,6-Dibromo-3,5-dimethylpyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. We present a comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental protocols and data interpretation.
Potential Impurities in the Synthesis of this compound
The purity of this compound is largely dependent on the synthetic route employed. A common route involves the bromination of 3,5-dimethylpyridine. Based on this, potential impurities may include:
-
Starting Material: Unreacted 3,5-dimethylpyridine.
-
Monobrominated Intermediate: 2-Bromo-3,5-dimethylpyridine.
-
Over-brominated Byproduct: 2,4,6-Tribromo-3,5-dimethylpyridine.
-
Isomeric Byproducts: Other isomers of dibromo-3,5-dimethylpyridine.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
This guide will focus on the detection and quantification of the starting material and the monobrominated intermediate as representative impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required level of sensitivity, and the availability of instrumentation. Below is a comparative summary of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Technique | Principle | Advantages | Limitations | Typical Purity Range Detected |
| HPLC | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution for non-volatile and thermally labile compounds. Well-established and robust. | Requires soluble samples. Potential for co-elution of impurities. | 95-99.9% |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | High sensitivity and selectivity. Provides structural information for identification of impurities. | Limited to thermally stable and volatile compounds. | 90-99.9% |
| qNMR | Quantitative determination of analytes based on the integrated intensity of NMR signals relative to a certified internal standard. | Universal detector for soluble analytes containing NMR-active nuclei. Highly accurate and precise. Provides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. | 98-100% |
Experimental Data and Protocols
To illustrate the utility of these techniques, we present hypothetical experimental data for a synthesized batch of this compound (Sample A) and a high-purity reference standard (Reference Standard).
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Data Summary:
| Compound | Retention Time (min) | Area % (Reference Standard) | Area % (Sample A) |
| 3,5-dimethylpyridine (Impurity) | 2.5 | Not Detected | 0.8 |
| 2-Bromo-3,5-dimethylpyridine (Impurity) | 4.2 | Not Detected | 1.5 |
| This compound | 6.8 | 100 | 97.7 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD Transfer Line: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Data Summary:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (Sample A) |
| 3,5-dimethylpyridine | 5.1 | 107, 92, 77 | 0.7% |
| 2-Bromo-3,5-dimethylpyridine | 8.3 | 185, 187, 106 | 1.4% |
| This compound | 11.5 | 263, 265, 267, 184, 186 | 97.9% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Protocol:
-
Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A standard 90° pulse sequence with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all signals.
-
Data Processing: Integration of the signals for the analyte and the internal standard.
-
Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of CDCl₃.
Data Summary:
| Compound | Signal (ppm) | Multiplicity | Integration (Sample A) | Calculated Purity (%) |
| This compound (CH₃) | 2.45 | singlet | 6.00 | 98.2 |
| Maleic acid (CH=CH) | 6.30 | singlet | 2.00 (Reference) | - |
Note: The purity is calculated based on the relative integration of the analyte signal to the known amount of the internal standard.
Visualizing the Workflow
To aid in understanding the process of purity assessment, the following diagrams illustrate the experimental workflow and the logic of data interpretation.
Caption: Experimental workflow for purity assessment.
Caption: Logical flow for data interpretation.
Conclusion
The assessment of purity for synthesized this compound requires a multi-faceted analytical approach. HPLC provides a robust method for routine purity checks, while GC-MS offers excellent sensitivity and impurity identification capabilities. For the most accurate and precise determination of absolute purity, qNMR is the method of choice. By combining these techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent studies.
Unlocking the Therapeutic Potential: A Comparative Analysis of Bioactive Compounds Derived from 2,6-Dibromo-3,5-dimethylpyridine
For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyridine and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of compounds synthesized from the versatile starting material, 2,6-Dibromo-3,5-dimethylpyridine, with a focus on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to facilitate the evaluation and selection of promising candidates for further investigation.
Anticancer Activity: Targeting Cellular Proliferation
A variety of derivatives incorporating the 2,6-disubstituted-3,5-dimethylpyridine scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical cellular processes, leading to apoptosis or cell cycle arrest.
Comparative Cytotoxicity Data
The in vitro anticancer activity of synthesized pyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparison.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| HD-7 | Dihydropyridine | MCF-7 (Breast Cancer) | 16.75 | [1] |
| HD-8 | Dihydropyridine | MCF-7 (Breast Cancer) | 18.33 | [1] |
| HD-6 | Dihydropyridine | MCF-7 (Breast Cancer) | 21.26 | [1] |
| Compound 52 | Pyrido[2,3-d]pyrimidine | HepG-2 (Liver Cancer) | 0.3 | [2] |
| Compound 55 | Pyrido[2,3-d]pyrimidine | HepG-2 (Liver Cancer) | 0.3 | [2] |
| Compound 59 | Pyrido[2,3-d]pyrimidine | HepG-2 (Liver Cancer) | 0.6 | [2] |
| Compound 63 | Pyrido[2,3-d]pyrimidine | PC-3 (Prostate Cancer) | 1.54 | [2] |
| Compound 63 | Pyrido[2,3-d]pyrimidine | A-549 (Lung Cancer) | 3.36 | [2] |
| Compound 5a | Cyanopyridone | MCF-7 (Breast Cancer) | 1.77 | [3] |
| Compound 5e | Cyanopyridone | MCF-7 (Breast Cancer) | 1.39 | [3] |
| Compound 6b | Pyridopyrimidine | HepG2 (Liver Cancer) | 2.68 | [3] |
| Compound 2l | Chalcone | K562 (Leukemia) | 0.91 | [4] |
| Compound 2l | Chalcone | B16 (Melanoma) | 1.39 | [4] |
| Compound 2o | Chalcone | SiHa (Cervical Cancer) | 1.22 | [4] |
| Compound 2r | Chalcone | K562 (Leukemia) | 0.97 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines a standard procedure for determining the cytotoxic activity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of 2,6-disubstituted-3,5-dimethylpyridine have also been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Antimicrobial Data
The following table summarizes the MIC values of several pyridothienopyrimidine derivatives against a panel of bacterial and fungal strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 3a | Bacillus subtilis | 8 | [5] |
| 3a | Bacillus cereus | 8 | [5] |
| 3a | Staphylococcus aureus | 16 | [5] |
| 3a | Escherichia coli | 16 | [5] |
| 3a | Salmonella typhimurium | 16 | [5] |
| 4a | Bacillus cereus | 4 | [5] |
| 5a | Bacillus subtilis | 8 | [5] |
| 5a | Escherichia coli | 8 | [5] |
| 5a | Salmonella typhimurium | 8 | [5] |
| 9b | Bacillus subtilis | 4 | [5] |
| 9b | Bacillus cereus | 4 | [5] |
| 9b | Staphylococcus aureus | 8 | [5] |
| 9b | Escherichia coli | 8 | [5] |
| 9b | Salmonella typhimurium | 8 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted compounds. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizing the Antimicrobial Screening Process
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion and Future Directions
The derivatives of this compound represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The presented data highlights the potential of various structural modifications to enhance biological activity. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The detailed experimental protocols provided in this guide offer a standardized approach for the evaluation of future derivatives, ensuring the generation of comparable and reliable data. The continued exploration of this chemical space holds significant promise for the discovery of new therapeutic leads to address pressing medical needs.
References
- 1. Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition: molecular design, synthesis, analysis and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of 2,6-Dibromo-3,5-dimethylpyridine in Large-Scale Synthesis
For researchers and professionals in drug development and large-scale chemical synthesis, the choice of building blocks is a critical decision that balances cost, reactivity, and efficiency. This guide provides a comprehensive cost-benefit analysis of 2,6-Dibromo-3,5-dimethylpyridine, a versatile substituted pyridine, comparing it with viable alternatives for industrial applications.
Introduction to this compound
This compound is a pale yellow crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring two bromine atoms and two methyl groups on the pyridine ring, offers unique reactivity and stability, making it a valuable component for creating complex, biologically active molecules.[1][2] The methyl groups provide steric hindrance that can direct reactions to specific sites, a desirable trait for achieving high selectivity in multi-step syntheses.
Comparative Analysis: Physical Properties and Cost
When evaluating reagents for large-scale synthesis, both the physical properties and procurement costs are paramount. Below is a comparison of this compound with two common alternatives: 2,6-Dibromopyridine (the parent compound without methyl groups) and 2,5-Dibromo-3,6-dimethylpyridine (an isomeric variant).
While the listed prices are for laboratory-scale quantities, they provide a relative cost index. For large-scale industrial use, it is essential to request bulk quotes from suppliers, but the relative price differences are often maintained.[1][3]
| Feature | This compound | 2,6-Dibromopyridine | 2,5-Dibromo-3,6-dimethylpyridine |
| CAS Number | 3430-34-0[1] | 626-05-1[4] | 38749-93-8[5] |
| Molecular Formula | C₇H₇Br₂N[1] | C₅H₃Br₂N[4] | C₇H₇Br₂N[5] |
| Molecular Weight | 264.95 g/mol [1] | 236.89 g/mol [4] | 264.95 g/mol [5] |
| Appearance | Pale yellow crystalline solid[1] | Crystalline Solid | - |
| Purity (Typical) | ≥ 96% (GC)[1] | ≥ 98% | - |
| Relative Lab Price/gram | ~$326/g[1] | Varies (Generally lower than substituted analogs) | - |
Performance and Reactivity in Synthesis
The primary value of halogenated pyridines lies in their utility in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds.[6][7] The choice between this compound and its alternatives often depends on the desired reactivity, selectivity, and potential for side reactions.
Key Performance Considerations:
-
This compound :
-
Selectivity : The methyl groups at positions 3 and 5 provide significant steric hindrance around the adjacent bromine atoms. This can be highly advantageous for preventing unwanted side reactions and improving the regioselectivity of couplings.
-
Reactivity : While offering high selectivity, the steric bulk may slightly decrease reactivity, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalysts) compared to less hindered analogs like 2,6-Dibromopyridine.[8]
-
-
2,6-Dibromopyridine :
-
Reactivity : As an unhindered analog, it is generally more reactive in cross-coupling reactions.[6] This can lead to higher throughput in an industrial setting. It is a well-established precursor in pharmaceutical synthesis, notably for the migraine drug Lasmiditan.[6]
-
Selectivity : The absence of blocking groups means that in unsymmetrical reactions, controlling mono- versus di-substitution can be more challenging and highly dependent on reaction conditions.
-
-
2,5-Dibromo-3,6-dimethylpyridine :
Below is an illustrative comparison of expected performance in a typical large-scale Suzuki-Miyaura cross-coupling reaction.
| Parameter | This compound | 2,6-Dibromopyridine |
| Expected Yield | Good to Excellent (Potentially requires optimization) | Excellent (Generally high reactivity) |
| Reaction Time | Potentially longer due to steric hindrance | Faster |
| Selectivity | High (Steric groups direct reaction) | Moderate (Requires careful control of conditions) |
| Potential Byproducts | Lower risk of undesired positional isomers | Higher risk of di-substituted and homo-coupled products |
| Purification Complexity | Potentially simpler due to cleaner reaction profile | May be more complex due to byproducts |
Experimental Protocols and Workflows
A detailed and robust experimental protocol is crucial for the successful and safe implementation of large-scale synthesis.
Representative Protocol: Large-Scale Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for the synthesis of a mono-arylated pyridine derivative, adapted from established procedures for similar substrates.[7]
Objective: To synthesize 2-Bromo-6-aryl-3,5-dimethylpyridine.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.03 equivalents)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
Procedure:
-
Reactor Setup: Charge a suitable, inerted (Nitrogen or Argon) reactor with this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Sparge the reaction mixture with an inert gas for 30-60 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst to the mixture.
-
Reaction: Heat the mixture to the target temperature (typically 85-100 °C) and maintain with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, Toluene).
-
Wash the combined organic layers with brine.
-
-
Purification:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the final product.
-
Visualizations
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical framework for reagent selection.
Conclusion and Recommendation
The cost-benefit analysis of using this compound in large-scale synthesis reveals a trade-off between cost, reactivity, and selectivity.
-
This compound is the preferred reagent when selectivity is paramount . The steric hindrance provided by the methyl groups can lead to cleaner reactions and simpler purifications, which may offset a higher raw material cost and potentially longer reaction times by reducing downstream processing costs.
-
2,6-Dibromopyridine is a more economical and highly reactive alternative, making it ideal for applications where high throughput is the primary driver and selectivity can be adequately controlled by reaction conditions.[6] Its proven use in manufacturing highlights its industrial viability.
Ultimately, the optimal choice depends on the specific synthetic target and the economic drivers of the project. A preliminary small-scale trial comparing the candidate reagents is strongly recommended to gather empirical data on yield, reaction time, and purity before committing to a large-scale campaign.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound and 2,6-diiodo-3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-2,6-dimethylpyridine price & availability - MOLBASE [molbase.com]
- 4. 626-05-1|2,6-Dibromopyridine|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dibromo-3,5-dimethylpyridine: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2,6-Dibromo-3,5-dimethylpyridine, a halogenated pyridine compound. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following information is synthesized from safety data sheets of structurally similar compounds, providing a robust framework for handling and disposal.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The guidance provided herein is based on the known hazards and handling protocols of analogous halogenated and methylated pyridines.[1][2][3][4][5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
I. Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to treat it as a hazardous substance. Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[2][4][5] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully-buttoned lab coat.[4][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust or vapors are generated outside of a fume hood.[4] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the environment.
1. Waste Segregation:
-
Designate a specific waste stream for "Halogenated Organic Waste."[1]
-
Crucially, do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.[1]
2. Containerization:
-
Select a chemically compatible, leak-proof waste container with a secure, screw-top cap. Glass or high-density polyethylene containers are generally suitable.[1]
-
The container must be in good condition, free from cracks or residues.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".[1]
-
The label must include the full chemical name: "This compound ". Do not use abbreviations.[1]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
4. Accumulation:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from heat, sparks, and open flames.[6]
5. Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant.[2][3][4][6]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
III. Accidental Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]
-
Collection: Carefully sweep up or collect the absorbed material and place it into a designated and properly labeled hazardous waste container for disposal.[2][3][4]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created. This visual guide outlines the decision-making process from initial handling to final disposal, emphasizing safety and compliance at each stage.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,6-Dibromo-3,5-dimethylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Dibromo-3,5-dimethylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Overview:
-
Eye Irritation: Causes serious eye irritation or damage.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[2][5]
Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against chemical exposure.[6][7] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes and airborne particles.[6][8][9] For tasks with a higher splash risk, a face shield should be used in conjunction with safety goggles.[7][8] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for tears or punctures before use and dispose of them after handling the chemical.[9] |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat should be worn to protect the skin from contamination.[7][8] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH-approved N95 dust mask or a respirator should be used when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust particles.[10] |
Experimental Workflow and Handling Protocol
Proper handling procedures are critical to minimize exposure and ensure safety. The following workflow outlines the step-by-step process for handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the safety data sheet for this compound or a similar brominated pyridine compound.
-
Put on all required personal protective equipment as detailed in the table above.[11]
-
Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[5][11] Have all necessary equipment and reagents readily available.
-
-
Handling:
-
When weighing the solid compound, do so within a ventilated enclosure or a chemical fume hood to minimize dust inhalation.
-
Carefully transfer the weighed compound to the reaction vessel, avoiding spills.
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container.[5] Avoid generating dust.
-
Clean the spill area with an appropriate solvent and decontaminating solution.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.[3][4][5]
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated paper towels, and disposable PPE, must be placed in a clearly labeled hazardous waste container for solids.
-
Liquid Waste: Any solutions containing this compound should be disposed of in a designated, sealed, and clearly labeled waste container for halogenated organic solvents. Do not mix with other waste streams.[3]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[11]
References
- 1. echemi.com [echemi.com]
- 2. 3,5-Dibromo-4-chloro-2,6-dimethylpyridine | C7H6Br2ClN | CID 3589112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. 2,6-ジブロモピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
